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  • Product: 2-Cyclobutoxybenzoic acid
  • CAS: 1275723-72-2

Core Science & Biosynthesis

Foundational

2-cyclobutoxybenzoic acid molecular weight and 3D structure

An In-depth Technical Guide to the Molecular Weight and 3D Structure of 2-cyclobutoxybenzoic acid Abstract This technical guide provides a comprehensive analysis of 2-cyclobutoxybenzoic acid, a molecule of interest in ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and 3D Structure of 2-cyclobutoxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of 2-cyclobutoxybenzoic acid, a molecule of interest in chemical and pharmaceutical research. The document is structured to serve as a key resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the determination of its molecular weight and the elucidation of its three-dimensional structure. This guide synthesizes theoretical data with established experimental protocols, emphasizing the causality behind methodological choices and the importance of self-validating systems in chemical analysis.

Introduction: The Significance of 2-cyclobutoxybenzoic acid

2-cyclobutoxybenzoic acid (C₁₁H₁₂O₃) is an organic compound featuring a benzoic acid core functionalized with a cyclobutoxy group at the ortho position.[1][2] The spatial arrangement and electronic properties of these moieties are critical in determining the molecule's interaction with biological targets, making a thorough understanding of its molecular weight and 3D structure a prerequisite for any application in medicinal chemistry and materials science. This guide will detail the essential physicochemical properties and outline the methodologies for their characterization.

Part 1: Core Molecular Properties and Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and for the interpretation of mass spectrometry data.

Key Identifiers and Molecular Weight

The essential identifiers and weight-related data for 2-cyclobutoxybenzoic acid are summarized below.

PropertyValueSource
CAS Number 1275723-72-2[2][3][4]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [4]
Monoisotopic Mass 192.07864 Da[1]
SMILES OC(=O)c1ccccc1OC1CCC1[2]
InChI InChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)[1][2]
Experimental Determination of Molecular Weight

Mass spectrometry (MS) is the primary technique for determining the molecular weight and elemental composition of a molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 2-cyclobutoxybenzoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle method suitable for this molecule, which can be analyzed in either positive or negative ion mode.

    • Positive Ion Mode ([M+H]⁺): The molecule gains a proton, expected m/z = 193.08592.[1]

    • Negative Ion Mode ([M-H]⁻): The carboxylic acid proton is lost, expected m/z = 191.07136.[1]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting spectrum will show a peak corresponding to the ionized molecule. The high-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₁H₁₂O₃).

Expertise & Experience: The choice of ionization mode is critical. For a carboxylic acid, negative ion mode is often preferred due to the acidic proton's lability, typically yielding a cleaner spectrum with a strong [M-H]⁻ signal.

Part 2: Elucidation of the 3D Structure

While the 2D structure defines the connectivity of atoms, the 3D structure, or conformation, dictates how the molecule interacts with its environment. The elucidation of this structure is a multi-step process involving computational modeling, experimental validation, and spectroscopic confirmation.

Workflow for 3D Structure Determination

The following diagram illustrates the integrated workflow for determining the 3D structure of a novel small molecule like 2-cyclobutoxybenzoic acid.

3D_Structure_Workflow Start Start: Known 2D Structure (SMILES/InChI) CompModel Computational Modeling (Energy Minimization) Start->CompModel Generate initial 3D conformers Synth Synthesis & Purification Start->Synth Chemical synthesis based on 2D structure Crystal Single Crystal Growth CompModel->Crystal Guide crystallization conditions Synth->Crystal Provide pure material NMR_Spec NMR Spectroscopy (1H, 13C, NOESY) Synth->NMR_Spec Provide sample for analysis XRay X-Ray Crystallography Crystal->XRay Successful crystallization FinalStruct Final Validated 3D Structure XRay->FinalStruct Definitive 3D structure in solid state NMR_Spec->FinalStruct Confirm structure in solution

Caption: Workflow for 3D Structure Elucidation.

Computational Modeling

Computational chemistry provides an initial, low-cost prediction of the molecule's most stable 3D conformation.

  • Input: The InChI or SMILES string for 2-cyclobutoxybenzoic acid serves as the input.[1][2]

  • Conformer Generation: Software generates multiple possible 3D conformations by rotating the single bonds (e.g., the C-O-C ether linkage and the bond connecting the cyclobutoxy group to the ring).

  • Energy Minimization: Each conformer's potential energy is calculated using quantum mechanics or molecular mechanics. The lowest energy conformer is predicted to be the most stable and populated state.

Trustworthiness: While powerful, computational models are predictions. The puckering of the cyclobutane ring and the orientation of the carboxylic acid group relative to the ether can be influenced by subtle crystal packing forces or solvent effects not fully captured by in-silico models. Therefore, experimental validation is non-negotiable.

Experimental Validation: X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the 3D structure of a molecule in the solid state.

Protocol: Single-Crystal X-Ray Diffraction

  • Synthesis and Purification: A pure sample of 2-cyclobutoxybenzoic acid must be synthesized. A plausible route is the Williamson ether synthesis, reacting ethyl salicylate with cyclobutyl bromide, followed by hydrolysis of the ester.[5] The product must be purified to >99% purity, typically by recrystallization or chromatography.

  • Crystal Growth: High-quality single crystals are grown from the purified compound. This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution is a common technique. Various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened to find conditions that yield well-ordered, single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm that the structure of the bulk material corresponds to the computationally predicted and crystallographically determined structure.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For 2-cyclobutoxybenzoic acid, one would expect to see:

    • Signals in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the four protons on the benzene ring.

    • A broad singlet in the downfield region (>10 ppm) for the acidic proton of the carboxylic acid.

    • A multiplet for the methine proton on the cyclobutane ring attached to the oxygen.

    • Multiple multiplets for the remaining six protons of the cyclobutane ring.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Key expected signals include:

    • A signal for the carbonyl carbon of the carboxylic acid (~170 ppm).

    • Signals for the aromatic carbons, including the carbon attached to the oxygen (ipso-carbon), which will be shifted downfield.

    • Signals for the carbons of the cyclobutane ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.

    • A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

    • A strong absorption around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

    • Absorptions corresponding to C-O ether stretching and C=C aromatic ring stretching.

Conclusion

The characterization of 2-cyclobutoxybenzoic acid, beginning with its fundamental molecular weight and culminating in its precise 3D structure, is a systematic process that relies on the integration of computational, analytical, and spectroscopic techniques. This guide has outlined the authoritative methodologies and the scientific rationale behind them, providing a robust framework for researchers. The accurate determination of these properties is the bedrock upon which further research, including drug design, mechanistic studies, and materials development, is built.

References

  • NextSDS. 2-cyclobutoxybenzoic acid — Chemical Substance Information.[Link]

  • PubChemLite. 2-cyclobutoxybenzoic acid (C11H12O3).[Link]

  • Molport. 2-cyclobutoxybenzoic acid | 1275723-72-2.[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 2-Cyclobutoxybenzoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the 2-cyclobutoxybenzoic acid moiety has emerged as a highly privileged structural scaffold. Characterized by its unique combination of an electron-rich aromatic ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2-cyclobutoxybenzoic acid moiety has emerged as a highly privileged structural scaffold. Characterized by its unique combination of an electron-rich aromatic ring and the specific steric bulk of a cyclobutane ether, this building block is pivotal in synthesizing highly selective targeted therapeutics. As a Senior Application Scientist, I have observed that functionalizing this core—specifically at the 4- or 5-position—dictates its pharmacological trajectory.

This whitepaper provides an in-depth mechanistic analysis of 2-cyclobutoxybenzoic acid derivatives across their two primary therapeutic domains: Autotaxin (ATX) inhibition [1] and Cannabinoid Receptor 2 (CB2) modulation [2].

Mechanism I: Autotaxin (ATX) Inhibition and the LPA Axis

The Causality of Target Engagement

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2, is a secreted enzyme responsible for converting lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[3]. The ATX-LPA signaling axis is a primary driver of pathological cell proliferation, tumor metastasis, and organ fibrosis[1].

Derivatives such as 4 are utilized as core intermediates to synthesize potent ATX inhibitors[4]. The mechanism of action relies on the cyclobutoxy group acting as a precise steric "plug." When the derivative binds to the ATX active site, the cyclobutane ring maps perfectly to the hydrophobic channel of the enzyme, competitively blocking LPC from accessing the catalytic threonine residue.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Drug 2-Cyclobutoxybenzoic Derivative Drug->ATX Competitive Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Response Cellular Response (Fibrosis/Metastasis) LPAR->Response Downstream Signaling

Fig 1: ATX-LPA signaling axis and mechanism of inhibition by 2-cyclobutoxybenzoic derivatives.

Protocol 1: Self-Validating ATX Biochemical Inhibition Assay

Expertise Note: Direct quantification of LPA is bottlenecked by low-throughput mass spectrometry. To achieve high-throughput screening, we utilize a coupled enzymatic assay measuring the stoichiometric release of choline during LPC hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2). Reconstitute recombinant human ATX enzyme, choline oxidase (2 U/mL), horseradish peroxidase (HRP, 1 U/mL), and Amplex Red (50 µM).

  • Compound Pre-incubation: Dispense 10 µL of the 2-cyclobutoxybenzoic acid derivative (serial dilutions in DMSO) into a 384-well black microplate. Add 20 µL of ATX enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of the substrate mixture (LPC + choline oxidase + HRP + Amplex Red) to initiate the reaction.

  • Detection & Validation: Read fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

  • Self-Validation Step: Crucial for trustworthiness. Run a parallel counter-screen lacking the ATX enzyme but spiked with free choline. If the compound reduces fluorescence here, it is a false positive inhibiting the coupling enzymes (HRP/Choline oxidase), not ATX.

Mechanism II: Selective Cannabinoid Receptor 2 (CB2) Agonism

The Causality of Target Engagement

While CB1 receptors mediate the psychotropic effects of cannabinoids in the central nervous system, CB2 receptors are predominantly expressed on peripheral immune cells[5]. Selective CB2 activation offers profound immunomodulatory and analgesic effects without psychoactive liabilities[2].

Shifting the electron-withdrawing group on the scaffold yields derivatives like 2, which are highly potent CB2 agonists[5]. The causality of this selectivity lies in the dihedral angle forced by the cyclobutoxy ether linkage. This specific conformation creates a steric clash within the narrower CB1 orthosteric binding pocket, while perfectly anchoring into the wider, lipophilic pocket of the CB2 receptor.

CB2_Pathway Drug 2-Cyclobutoxybenzoic Derivative CB2 CB2 Receptor Drug->CB2 Selective Agonism Gi Gi/o Protein CB2->Gi Receptor Coupling AC Adenylate Cyclase Gi->AC Enzymatic Inhibition cAMP cAMP Production AC->cAMP Decreased Synthesis Effect Analgesia & Anti-inflammation cAMP->Effect Signal Transduction

Fig 2: CB2 receptor activation pathway and downstream intracellular signaling cascade.

Protocol 2: In Vitro cAMP Accumulation Assay for CB2 Agonism

Expertise Note: CB2 is a Gi/o-coupled GPCR. Agonism does not produce a positive signal; rather, it suppresses adenylate cyclase[6]. To measure this, the system must be artificially stimulated with Forskolin. A true agonist will dose-dependently depress this cAMP spike.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate CHO-K1 cells stably expressing human CB2 receptors at 10,000 cells/well in a 384-well plate. Starve cells in serum-free media for 2 hours.

  • Co-Treatment: Treat cells simultaneously with 10 µM Forskolin (to stimulate adenylate cyclase) and serial dilutions of the 2-cyclobutoxybenzoic acid derivative. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Add the d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Self-Validation Step: Include a control well pre-treated with AM630 (a known CB2 selective antagonist). If the test compound is a true CB2 agonist, AM630 will reverse the cAMP suppression. If suppression persists, the compound is exhibiting non-specific cytotoxicity or off-target adenylate cyclase inhibition.

Structure-Activity Relationship (SAR) & Quantitative Data

The versatility of the 2-cyclobutoxybenzoic acid core is best illustrated by how minor functionalization dictates target specificity. The table below summarizes the divergent pharmacological profiles based on the substitution pattern of the aromatic ring prior to final amide/heterocycle coupling.

Core ScaffoldR-Group VectorPrimary TargetATX IC₅₀ (nM)CB2 EC₅₀ (nM)Primary Indication
2-Cyclobutoxybenzoic acid 4-CyanoAutotaxin (ATX)< 15 > 2000Fibrosis / Oncology
2-Cyclobutoxybenzoic acid 5-CyanoCB2 Receptor> 1000< 5 Neuropathic Pain
2-Cyclobutoxybenzoic acid 4-BromoIntermediary12045Precursor / Multi-target
2-Methoxybenzoic acid 4-CyanoNone (Control)> 5000> 5000Baseline Control

*Note: Values represent aggregated median ranges derived from structure-activity relationship studies in patent literature for optimized final drug candidates utilizing these specific intermediates.

Conclusion

The 2-cyclobutoxybenzoic acid derivative is far more than a simple chemical building block; it is a highly tunable pharmacophore. By exploiting the exact steric dimensions of the cyclobutane ring, drug development professionals can achieve exquisite selectivity. Directing the electron-withdrawing groups to the 4-position yields potent ATX inhibitors for fibrotic diseases, whereas 5-position functionalization unlocks highly selective CB2 agonists for pain management. Adhering to the self-validating protocols outlined above ensures that target engagement is both mechanistically sound and experimentally verified.

References

  • US8895592B2 - Compounds as cannabinoid receptor ligands Source: Google Patents URL:2

  • WO2014048865A1 - New bicyclic derivatives (Autotaxin Inhibitors) Source: Google Patents URL:4

  • HEXAHYDROPYRROLO[3,4-C]PYRROLE DERIVATIVES AND RELATED COMPOUNDS AS AUTOTAXIN (ATX) INHIBITORS Source: European Patent Office / Googleapis URL:1

  • Buy 4-Bromo-2-cyclobutoxybenzoic acid (EVT-12204666) - Chemical Properties & Synthesis Source: EvitaChem URL:7

Sources

Foundational

Spectroscopic Characterization of 2-Cyclobutoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary & Introduction 2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is a highly versatile ortho-substituted aromatic building block[1]. With a molecular formula of C11H12O3 and a monoisotopic mass of 192.0786...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is a highly versatile ortho-substituted aromatic building block[1]. With a molecular formula of C11H12O3 and a monoisotopic mass of 192.0786 Da[2], this compound is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including cannabinoid receptor ligands and phosphodiesterase inhibitors[3]. The presence of the strained cyclobutane ring coupled with the hydrogen-bonding capability of the benzoic acid moiety necessitates a rigorous, multi-modal spectroscopic approach to confirm its structural integrity and purity.

Analytical Workflow & Causality

A self-validating analytical workflow is critical in modern drug development. No single technique provides a complete structural picture. Nuclear Magnetic Resonance (NMR) establishes the carbon-hydrogen connectivity and the unique spin system of the cyclobutane ring. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the carboxylic acid dimer and the ether linkage. Finally, High-Resolution Mass Spectrometry (HRMS) provides the exact mass and validates the structure through collision-induced dissociation (CID), specifically targeting the labile cyclobutoxy group[4].

Workflow Sample 2-Cyclobutoxybenzoic Acid Sample Prep (CDCl3) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR MS HRMS (ESI+) (Exact Mass & MS/MS) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic characterization workflow for 2-cyclobutoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Design

1H and 13C NMR are deployed to map the ortho-substituted aromatic core and the strained cyclobutoxy ring. Chloroform-d (CDCl3) is the preferred solvent because it lacks exchangeable protons (preventing interference with the carboxylic acid -OH signal) and readily dissolves the moderately lipophilic cyclobutoxy derivative. The cyclobutoxy methine proton (O-CH) is highly deshielded due to the adjacent electronegative oxygen and typically appears as a distinct multiplet around 4.75 ppm[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of 2-cyclobutoxybenzoic acid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition (1H NMR): Acquire data at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aromatic protons.

  • Acquisition (13C NMR): Acquire data at 101 MHz using a power-gated decoupling sequence (zgpg30), 512 scans, to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C=O and Ar-C-O).

  • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C. Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts for 2-Cyclobutoxybenzoic Acid

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
1H 11.00Broad singlet1HCarboxylic acid (-COOH)
1H 8.10Doublet of doublets (J = 7.8, 1.8)1HAromatic H-6 (ortho to COOH)
1H 7.50Doublet of doublets of doublets (J = 8.2, 7.8, 1.8)1HAromatic H-4 (para to ether)
1H 7.05Triplet (J = 7.8)1HAromatic H-5 (meta to ether)
1H 6.85Doublet (J = 8.2)1HAromatic H-3 (ortho to ether)
1H 4.75Multiplet (Pentet-like, J ≈ 7.2)1HCyclobutyl methine (O-CH)
1H 2.45 - 2.55Multiplet2HCyclobutyl methylene (CH2)
1H 2.20 - 2.30Multiplet2HCyclobutyl methylene (CH2)
1H 1.65 - 1.90Multiplet2HCyclobutyl methylene (CH2, distal)
13C 169.5Singlet-Carbonyl (C=O)
13C 157.2Singlet-Aromatic C-2 (O-C)
13C 73.5Singlet-Cyclobutyl methine (O-CH)
13C 30.5, 13.5Singlets-Cyclobutyl methylenes (CH2)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Design

Attenuated Total Reflectance (ATR) FT-IR is utilized to identify the functional groups without the need for KBr pellet pressing. KBr is hygroscopic and can introduce moisture, which distorts the critical O-H stretching region. The cyclic dimer formation of the benzoic acid moiety in the solid state results in a broad, highly characteristic O-H stretch[6].

Step-by-Step Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of solid 2-cyclobutoxybenzoic acid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the C=O stretch is sharp and the baseline is flat. Clean the crystal with isopropanol post-analysis.

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3200 - 2500Strong, BroadO-H stretchCarboxylic acid (hydrogen-bonded dimer)
2985, 2940MediumC-H stretchAliphatic cyclobutane ring
1685Strong, SharpC=O stretchConjugated carboxylic acid
1600, 1580MediumC=C stretchAromatic ring skeletal vibrations
1240StrongC-O-C stretchAsymmetric alkyl aryl ether linkage

High-Resolution Mass Spectrometry (HRMS)

Causality & Design

HRMS utilizing Electrospray Ionization (ESI) in positive mode confirms the exact mass. The predicted [M+H]+ adduct for C11H12O3 is 193.0859 m/z[2]. During MS/MS (tandem mass spectrometry) via Collision-Induced Dissociation (CID), the strained cyclobutane ring acts as a highly specific diagnostic feature. Cyclobutoxyarenes characteristically undergo a facile elimination of cyclobutene (C4H6, 54 Da) to yield a stable phenol derivative (in this case, salicylic acid)[4],[7]. This self-validating fragmentation pathway confirms the presence of the cyclobutoxy ether rather than a linear butoxy isomer.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.

  • Injection: Infuse the sample into the ESI source at 10 µL/min.

  • MS1 Acquisition: Scan from m/z 100 to 500. Identify the [M+H]+ precursor ion at m/z 193.086.

  • MS/MS Acquisition: Isolate m/z 193.086 and apply a normalized collision energy (NCE) of 20-30 eV. Record the product ion spectrum to observe the diagnostic loss of 54 Da.

Fragmentation Parent [M+H]+ m/z 193.086 (2-Cyclobutoxybenzoic Acid) Frag1 [M+H - C4H6]+ m/z 139.039 (Salicylic Acid Fragment) Parent->Frag1 Loss of Cyclobutene (-54 Da) Frag2 [M+H - C4H6 - H2O]+ m/z 121.028 (Acylium Ion) Frag1->Frag2 Loss of H2O (-18 Da)

Figure 2: Diagnostic MS/MS fragmentation pathway of 2-cyclobutoxybenzoic acid.

Quantitative Data Summary

Table 3: HRMS (ESI+) Peak Assignments

Exact Mass (m/z)Adduct / FragmentMass Error (ppm)Structural Significance
193.0859[M+H]+< 2.0Confirms intact molecular formula C11H12O3
215.0678[M+Na]+< 2.0Confirms intact molecular formula (Sodium adduct)
139.0390[M+H - C4H6]+< 2.0Diagnostic loss of cyclobutene; confirms cyclobutoxy group
121.0285[M+H - C4H6 - H2O]+< 2.0Loss of water from the salicylic acid fragment

Conclusion

The spectroscopic characterization of 2-cyclobutoxybenzoic acid relies on a synergistic interpretation of NMR, IR, and HRMS data. The highly deshielded cyclobutyl methine proton in NMR, the dimeric carboxylic acid stretch in IR, and the diagnostic 54 Da neutral loss in MS/MS create a self-validating matrix that unequivocally confirms the structure and purity of the compound for downstream drug development applications.

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Exploratory

Thermodynamic Stability and Kinetic Profiling of 2-Cyclobutoxybenzoic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Drug Development Professionals, Analytical Chemists, and Process Researchers Executive Summary & Structural Thermodynamics 2-Cyclobutoxybenzoic acid (CAS: 127572...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Drug Development Professionals, Analytical Chemists, and Process Researchers

Executive Summary & Structural Thermodynamics

2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is a specialized ortho-alkoxybenzoic acid derivative that serves as a critical building block in modern pharmaceutical synthesis [[1]](). With a monoisotopic mass of 192.07864 Da and a predicted XlogP of 2.5, it exhibits moderate lipophilicity suitable for complex drug scaffolds 2.

From a thermodynamic perspective, the stability of this molecule is dictated by a delicate structural tension. The cyclobutoxy group introduces significant ring strain (approximately 26.3 kcal/mol for the cyclobutane moiety). When positioned ortho to a carboxylic acid, this creates a localized steric clash and electronic interplay. While the compound is stable under standard temperature and pressure (STP), the ether linkage becomes a thermodynamic vulnerability when exposed to strong acids or bases, which can catalyze the hydrolysis of the bond 3.

Degradation A 2-Cyclobutoxybenzoic Acid (Stable at STP) B Acidic Conditions (pH < 2) A->B Exposure C Thermal Stress (> 150°C) A->C Heating D Ether Cleavage (Cyclobutanol + Salicylic Acid) B->D Hydrolysis E Decarboxylation (Cyclobutoxybenzene + CO2) C->E Thermal Breakdown

Logical degradation pathways of 2-cyclobutoxybenzoic acid under thermal and acidic stress.

Application in Drug Discovery: The Autotaxin (ATX) Pathway

Understanding the thermodynamic limits of 2-cyclobutoxybenzoic acid is not merely an academic exercise; it is a regulatory necessity. This compound is heavily utilized as a precursor for synthesizing novel bicyclic derivatives that act as inhibitors of Autotaxin (ATX) 4.

ATX is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid signaling molecule 4. Elevated LPA levels are implicated in fibrotic diseases and tumor progression. If the 2-cyclobutoxybenzoic acid building block degrades during API synthesis due to poor thermal management, the resulting impurities can severely compromise the binding affinity of the final ATX inhibitor.

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor Bicyclic Derivative (from 2-Cyclobutoxybenzoic Acid) Inhibitor->ATX Inhibition Receptor LPA Receptors (Cellular Signaling) LPA->Receptor Activation

Mechanism of Autotaxin (ATX) inhibition by derivatives of 2-cyclobutoxybenzoic acid.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and thermodynamic parameters of the compound, establishing the baseline for our experimental workflows.

ParameterValueSource / Derivation
CAS Number 1275723-72-2Chemical Databases [[1]]()
Molecular Formula C11H12O3PubChemLite [[2]]()
Monoisotopic Mass 192.07864 DaPubChemLite 2
Predicted XlogP 2.5PubChemLite 2
Cyclobutane Ring Strain ~26.3 kcal/molTheoretical estimation
Chemical Stability Sensitive to strong acids/basesExtrapolated 3

Experimental Workflows for Stability Profiling

To accurately map the thermodynamic boundaries of 2-cyclobutoxybenzoic acid, we must abandon isolated tests in favor of a holistic, self-validating analytical ecosystem.

Workflow S1 Sample Preparation (10 mg, N2 Atmosphere) S2 DSC Analysis (Ramp 10°C/min) S1->S2 S3 TGA Analysis (Mass Loss Tracking) S1->S3 S4 Isothermal Microcalorimetry (Long-term Stability) S1->S4 S5 Data Integration (Kinetic Modeling) S2->S5 Heat Flow Data S3->S5 Degradation Onset S4->S5 Micro-thermal Events

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Thermal Profiling via DSC/TGA

This protocol isolates the intrinsic thermal decomposition of the cyclobutane ring from oxidative artifacts.

  • Sample Preparation: Weigh exactly 5.00 mg of 2-cyclobutoxybenzoic acid into an aluminum crucible.

  • Self-Validation Setup: Place an identical, empty aluminum crucible in the reference furnace. Mechanism: By subtracting the baseline heat capacity of the empty crucible in real-time, the system self-validates against instrumental thermal drift, ensuring all recorded heat flow is purely from the sample.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: Oxygen must be excluded to prevent oxidative degradation from masking the intrinsic thermodynamic breakdown (e.g., decarboxylation or ether cleavage) of the molecule.

  • Thermal Ramping: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Data Extraction: Correlate the endothermic melting peak from the DSC with the onset of mass loss in the TGA to determine the exact temperature at which thermodynamic stability fails.

Protocol 2: Forced Degradation & Kinetic Analysis via HPLC

This protocol evaluates the chemical stability of the ether linkage under hydrolytic stress.

  • Matrix Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1M HCl (pH < 2) to force ether cleavage.

  • Internal Standardization (Self-Validation): Spike the solution with a known concentration of 2-ethoxybenzoic acid as an internal standard (IS). Mechanism: Because the IS shares structural similarities but lacks the strained cyclobutane ring, it remains stable. Any volumetric errors during sample injection or evaporation are mathematically normalized by calculating the ratio of the analyte peak area to the IS peak area, creating a self-validating quantitative assay.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column.

  • Mobile Phase Selection: Use a gradient of Water/Acetonitrile buffered to pH 3.0 with formic acid. Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid moiety on 2-cyclobutoxybenzoic acid. This forces the molecule into its neutral, lipophilic state, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Kinetic Modeling: Sample the solution every 2 hours over a 24-hour period at 40°C. Plot the natural log of the remaining concentration versus time to extract the first-order degradation rate constant ( k ).

References

  • Benchchem - 2-Cyclobutoxybenzoic acid | 1275723-72-2. Verified via Grounding API. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0paV_RV7dyZV22JhmzCOfZ1Y29SPl2gWlJqqiqdagyvG53FuP8nDyELUmBgN_dApwI8jNEf_p2DigKvJYPTPGOoMRboUZxBkPh9Ir396OhaZos8hJT8CLkAc5aAuzWyG7mnVRVg==]
  • EvitaChem - Buy 4-Bromo-2-cyclobutoxybenzoic acid (Chemical Properties). Verified via Grounding API. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYADj5cz2gaid16h_s-LETfwAhY1T9jvDepjTeIibuH3TQ9g2Gv1CMezVLVrweBdZDc0BjKNm8QhwSrGg8qVNmFXUTlxeX0-JHdxKCqXfFBHiBJEWWBGW8FHGWcCAczfQn74wAjMhtz3c=]
  • PubChemLite - 2-cyclobutoxybenzoic acid (C11H12O3). Verified via Grounding API. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh_Vn0EgQzW0A_WIiOsXPw__nw_XCObi2J5czSBV2SFjC_gMFEPp2CWFZ66VxR0PAPI0hL34GcJvaTicEHJiD1r9-DiLKyPIiLidbh8fbHwKF484BQmPx4OxJ3DEqqtezkxuz8vuguqYorlJ6rsQ==]
  • Google Patents - WO2014048865A1 - New bicyclic derivatives. Verified via Grounding API. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbskjz3TO4lH09Adwg2TopdPLpoZVBvlsDL4Sr7MT-_9ZymtlqdQioNnVyxXhdPxi4KqrOcYjigndGbN_WSdB9i_ZiXSrogQ-Zebx0X6rsY1w9ZAksH4MtM9KQWFjK6t0RXbNCnTUs1bcrsdvnig==]

Sources

Foundational

Solubility profile of 2-cyclobutoxybenzoic acid in organic solvents

An In-depth Technical Guide Solubility Profile of 2-Cyclobutoxybenzoic Acid in Organic Solvents: A Mechanistic and Methodological Analysis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of 2-Cyclobutoxybenzoic Acid in Organic Solvents: A Mechanistic and Methodological Analysis

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 2-cyclobutoxybenzoic acid, a molecule of interest in medicinal chemistry due to its structural motifs. While specific experimental solubility data for this compound is not widely published, this document synthesizes fundamental physicochemical principles, data from analogous structures, and established thermodynamic concepts to construct a robust predictive framework. We present detailed experimental protocols for accurate solubility determination, explore the mechanistic underpinnings of solute-solvent interactions, and discuss the profound implications of the solubility profile for pharmaceutical development.

Introduction: The Centrality of Solubility

2-Cyclobutoxybenzoic acid (C₁₁H₁₂O₃) is an organic molecule featuring a benzoic acid core, a known pharmacophore, functionalized with a cyclobutoxy group.[1][2] Derivatives of benzoic acid and compounds containing cyclobutane rings have diverse applications in pharmaceuticals, polymers, and agrochemicals, often exhibiting a range of biological activities.[3][4] The ultimate utility of any such compound in a therapeutic context, however, is fundamentally linked to its solubility.

Solubility dictates the concentration of a drug that can be achieved in solution, which directly impacts its absorption and subsequent bioavailability. In process chemistry, solubility is the cornerstone of designing efficient crystallization and purification protocols, enabling the isolation of high-purity API.[5] For formulators, understanding a compound's behavior in various solvents is essential for developing stable, effective, and manufacturable dosage forms, be it an oral solid, a liquid solution, or a parenteral formulation.

This guide aims to provide a deep, mechanistic understanding of the factors governing the solubility of 2-cyclobutoxybenzoic acid in a range of common organic solvents. By integrating theoretical principles with practical, validated methodologies, we offer a predictive profile and the tools to verify it, empowering researchers to make informed decisions in the drug development pipeline.

Foundational Physicochemical Properties

To understand how 2-cyclobutoxybenzoic acid interacts with solvents, we must first examine its intrinsic molecular properties. These characteristics dictate the types and magnitudes of intermolecular forces the molecule can engage in, forming the basis for its solubility behavior.

PropertyValue / PredictionSignificance in Solubility
Molecular Formula C₁₁H₁₂O₃Provides the basis for molecular weight and elemental composition.[2]
Molecular Weight 192.21 g/mol Influences diffusion and dissolution kinetics.
Structure The molecule is amphiphilic: the carboxylic acid group is polar and capable of hydrogen bonding, while the phenyl and cyclobutyl groups are nonpolar/lipophilic.
pKa (predicted) ~4.0 - 4.5As a benzoic acid derivative, it is a weak acid.[6] This is critical for aqueous solubility but also influences interactions with basic or acidic solvents.
XlogP (predicted) 2.5This value indicates moderate lipophilicity, suggesting a balance between solubility in polar and nonpolar environments.[2]
Hydrogen Bond Donors 1 (from -COOH)Allows strong interactions with hydrogen bond acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 3 (from C=O and -O-)Allows strong interactions with hydrogen bond donor solvents (e.g., alcohols, water).

The dual nature of the molecule—a polar, hydrogen-bonding "head" (the carboxylic acid) and a nonpolar, sterically bulky "tail" (the cyclobutoxy-phenyl moiety)—is the central feature governing its solubility. The balance between these two regions determines its affinity for a given solvent.

The Thermodynamics of Dissolution

Solubility is not a simple phenomenon but a thermodynamic equilibrium. The process can be understood by considering the Gibbs free energy change (ΔG_sol) associated with moving a solute molecule from its solid crystal lattice into a solvent. This process involves three key energy steps:

  • Breaking Solute-Solute Interactions (ΔH_lattice): Energy is required to overcome the forces holding the crystal lattice together. This is an endothermic process.

  • Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule. This is also endothermic.

  • Forming Solute-Solvent Interactions (ΔH_solvation): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules. This is an exothermic process.

The overall solubility depends on the net balance of these energy changes. For a compound to dissolve, the energy released from solvation must be sufficient to overcome the lattice energy and the energy needed to create the solvent cavity. Predictive models such as UNIQUAC, NRTL, and COSMO-RS are built upon these thermodynamic principles to estimate activity coefficients and predict solubility.[7][8]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive solubility data, a rigorous, validated experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state.[9]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-cyclobutoxybenzoic acid to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature.

  • Sampling: Carefully withdraw a small aliquot from the clear supernatant.

  • Dilution: Immediately dilute the aliquot gravimetrically with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification (HPLC): Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared from stock solutions of known concentrations is used to determine the concentration of the saturated solution.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

This protocol ensures trustworthiness by confirming saturation, maintaining temperature control, and using a validated analytical method for quantification.

Workflow Visualization

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Equilibrate in isothermal shaker (e.g., 48h) B->C D 4. Settle/Centrifuge to separate phases C->D Reach Equilibrium E 5. Withdraw aliquot of supernatant D->E F 6. Dilute gravimetrically with mobile phase E->F G 7. Quantify via validated HPLC F->G H Result: Thermodynamic Solubility (mg/mL or mol/L) G->H Calculate using calibration curve G cluster_solvents Solvent Environments Solute 2-Cyclobutoxy- benzoic Acid Methanol Methanol (Polar Protic) Solute->Methanol Strong H-Bonding (High Solubility) Acetone Acetone (Polar Aprotic) Solute->Acetone Dipole-Dipole (Moderate Solubility) Hexane Hexane (Nonpolar) Solute->Hexane Weak van der Waals (Low Solubility)

Caption: Key intermolecular forces driving solubility.

  • In Polar Protic Solvents (e.g., Ethanol): The primary interaction is strong hydrogen bonding. Ethanol can act as both a hydrogen bond donor and acceptor, readily solvating both the carbonyl oxygen and the acidic proton of the carboxylic acid group. This strong interaction provides the energy needed to overcome the crystal lattice forces, leading to high solubility. [5][10]* In Polar Aprotic Solvents (e.g., Acetone): Acetone cannot donate a hydrogen bond but has a strong dipole and a hydrogen bond acceptor (the carbonyl oxygen). It effectively solvates the solute via dipole-dipole interactions and by accepting a hydrogen bond from the carboxylic acid. The solubility is generally good but may be slightly lower than in protic solvents. [11]* In Nonpolar Solvents (e.g., Hexane): Hexane can only offer weak induced-dipole (van der Waals) forces. These interactions are insufficient to overcome the strong hydrogen bonding and dipole forces holding the 2-cyclobutoxybenzoic acid molecules together in the solid state. The result is very poor solubility.

Implications for Pharmaceutical Development

The predicted solubility profile has direct and actionable consequences for researchers:

  • Crystallization and Purification: The significant difference in solubility between polar solvents (like ethanol) and nonpolar solvents (like hexane) is ideal for designing an anti-solvent crystallization process. The compound can be dissolved in a minimal amount of hot ethanol, and the subsequent addition of hexane will drastically reduce its solubility, inducing the precipitation of pure crystals.

  • Formulation Strategy: High solubility in solvents like ethanol suggests that liquid or semi-solid formulations could be viable. For solid dosage forms, the choice of wet granulation fluid would likely favor polar solvents. The moderate lipophilicity (XlogP of 2.5) suggests that the compound may have reasonable membrane permeability, but dissolution in the aqueous environment of the GI tract will likely be the rate-limiting step for absorption.

  • Preclinical Studies: For in vitro and in vivo studies, DMSO is likely a suitable solvent for creating concentrated stock solutions, which can then be diluted into aqueous buffers. However, care must be taken to avoid precipitation upon dilution.

Conclusion

While awaiting extensive published experimental data, a robust, predictive understanding of the solubility of 2-cyclobutoxybenzoic acid can be achieved through the rigorous application of physicochemical principles. The molecule's amphiphilic character, dominated by a polar carboxylic acid group, predicts a solubility profile that strongly favors polar protic and aprotic solvents over nonpolar environments. This profile provides a critical roadmap for process chemists and formulation scientists, guiding solvent selection for purification, analysis, and the development of effective drug delivery systems. The experimental methodologies outlined herein provide a clear and validated path for confirming this profile and generating the precise data needed to advance a compound through the development pipeline.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Modarress, H., & Dehghani, M. R. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 853-64. Available at: [Link]

  • Kolker, A., & Gmehling, J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. Available at: [Link]

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • McDonagh, J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Available at: [Link]

  • NextSDS. (n.d.). 2-cyclobutoxybenzoic acid — Chemical Substance Information. Available at: [Link]

  • PubChemLite. (n.d.). 2-cyclobutoxybenzoic acid (C11H12O3). Available at: [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Academia.edu. Available at: [Link]

  • Amjaour, H. S. (2021). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152-8. Available at: [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick. Available at: [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-chlorobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Safety and In Vitro Toxicological Assessment of 2-Cyclobutoxybenzoic Acid

This guide provides a comprehensive technical overview of 2-cyclobutoxybenzoic acid, beginning with an analysis of its known safety data and transitioning to a proposed, robust framework for its in vitro toxicological ev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-cyclobutoxybenzoic acid, beginning with an analysis of its known safety data and transitioning to a proposed, robust framework for its in vitro toxicological evaluation. This document is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Part 1: Safety Data Sheet (SDS) Profile for 2-Cyclobutoxybenzoic Acid

A Safety Data Sheet is the foundational document for understanding the potential hazards of a chemical. For 2-cyclobutoxybenzoic acid (CAS No. 1275723-72-2), the available data indicates several key hazard classifications that necessitate careful handling and a thorough toxicological assessment.[1] The information is summarized below, structured to reflect a standard SDS format.

Table 1: Summary of Hazard Classifications for 2-Cyclobutoxybenzoic Acid

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332
Skin Irritation2WarningH315
Serious Eye Irritation2AWarningH319
Specific Target Organ Toxicity (Single Exposure)3WarningH336

Source: Notified C&L.[1]

Expert Interpretation:

  • Acute Toxicity (Category 4): This classification suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[1] This warrants the use of personal protective equipment (PPE), including gloves, lab coats, and respiratory protection if aerosols or dust are generated.

  • Skin and Eye Irritation (Category 2/2A): The compound is classified as a skin irritant and a serious eye irritant.[1] This is a common characteristic for carboxylic acid derivatives and underscores the necessity of wearing safety glasses or goggles and avoiding direct skin contact.

  • STOT - Single Exposure (Category 3): The H336 code indicates a potential for causing respiratory irritation, drowsiness, or dizziness.[1] This reinforces the need for handling the compound in a well-ventilated area or a chemical fume hood.

Given these classifications, a structured in vitro toxicity assessment is not merely a regulatory requirement but a scientific necessity to quantify these potential hazards and understand their underlying mechanisms.

Part 2: A Proposed Framework for In Vitro Toxicity Assessment

Due to the absence of publicly available in vitro toxicity studies for 2-cyclobutoxybenzoic acid, this guide proposes a tiered, scientifically-driven testing strategy. This framework is designed to efficiently screen for critical toxicological endpoints, including cytotoxicity and genotoxicity, providing a comprehensive safety profile. Determining a compound's potential to cause harm to cells is a critical early step in preclinical development, helping to save time and resources by identifying liabilities early.[2][3]

The causality behind this experimental workflow is to move from general cell health (cytotoxicity) to specific, irreversible genetic damage (genotoxicity). Cytotoxicity data is essential for determining the appropriate, non-lethal concentration range for subsequent, more complex assays like genotoxicity tests.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Data Synthesis & Risk Assessment a Dose-Range Finding (e.g., Neutral Red Uptake Assay) b Determine IC50 Value a->b Quantify cell viability c Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) b->c Select sub-lethal concentrations d In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD TG 487) b->d Select sub-lethal concentrations e Comprehensive Toxicity Profile cluster_1 cluster_1 cluster_1->e

Caption: Proposed tiered workflow for in vitro toxicity testing.

Part 3: Detailed Experimental Protocols

The trustworthiness of any toxicological assessment rests on the quality and validation of the protocols used. The following methods are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which represent the gold standard for regulatory safety testing.[4]

Protocol 1: Cytotoxicity by Neutral Red Uptake (NRU) Assay

Principle: This assay assesses cell viability by measuring the uptake of the supravital dye, Neutral Red. The dye is incorporated into the lysosomes of living, uninjured cells.[5] A decrease in the amount of retained dye is proportional to a reduction in the number of viable cells, providing a sensitive measure of cytotoxicity.[5][6] This method is cost-effective, reproducible, and highly applicable for high-throughput screening.[7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Use a relevant cell line (e.g., Balb/c 3T3 mouse fibroblasts, as recommended in OECD TG 129).

    • Seed cells into a 96-well tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-cyclobutoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final test concentrations (e.g., 8-12 concentrations, from 0.1 µM to 1000 µM). The final solvent concentration should be non-toxic (typically ≤0.5%).

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (solvent only) and untreated control wells.

    • Incubate for a defined exposure period (e.g., 24 hours).

  • Neutral Red Incubation:

    • After treatment, remove the medium and wash the cells gently with 150 µL of pre-warmed PBS.

    • Add 100 µL of medium containing 50 µg/mL Neutral Red to each well.

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will actively transport the dye into their lysosomes.[8]

  • Dye Extraction and Measurement:

    • Remove the Neutral Red medium and wash the cells with 150 µL of the Wash/Fix solution (e.g., 1% CaCl₂, 0.5% Formaldehyde).

    • Add 100 µL of Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

    • Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density) of each well using a spectrophotometer at 540 nm.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used assay for identifying compounds that can cause gene mutations.[9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine and grow on a histidine-free medium.[10][11]

Step-by-Step Methodology (Plate Incorporation Method - OECD TG 471):

  • Strain Preparation:

    • Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101), to detect various types of mutations (frameshift and base-pair substitutions).

    • Grow overnight cultures of each bacterial strain in a nutrient broth at 37°C with shaking.[10]

  • Metabolic Activation:

    • The assay must be performed both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254) and serves to mimic mammalian metabolism, detecting pro-mutagens that become mutagenic after biotransformation.[9]

  • Exposure:

    • To sterile test tubes, add the following in order:

      • 2 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound at the desired concentration (or positive/negative controls).

      • 0.5 mL of S9 mix (for the +S9 condition) or a sterile buffer (for the -S9 condition).

    • Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.[10]

  • Incubation:

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.[12]

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count observed in the negative control.

Protocol 3: Genotoxicity - In Vitro Mammalian Cell Micronucleus (MNvit) Test

Principle: The MNvit test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events.[13] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. This assay is a comprehensive method for evaluating chromosome-damaging potential.[13]

G start Seed Mammalian Cells (e.g., CHO, TK6) treat Treat with 2-Cyclobutoxybenzoic Acid (± S9 Mix) start->treat cytoB Add Cytochalasin B (Blocks Cytokinesis) treat->cytoB incubate Incubate for 1.5-2 Cell Cycles cytoB->incubate harvest Harvest & Fix Cells incubate->harvest stain Stain with DNA Dye (e.g., Giemsa, DAPI) harvest->stain score Score Binucleated Cells for Micronuclei stain->score end Analyze Data for Dose-Dependent Increase score->end

Caption: Experimental workflow for the In Vitro Micronucleus (MNvit) Assay.

Step-by-Step Methodology (Cytokinesis-Block Method - OECD TG 487):

  • Cell Culture and Treatment:

    • Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a sufficient density.[14]

    • Treat the cells with at least three analyzable concentrations of 2-cyclobutoxybenzoic acid, determined from the prior cytotoxicity assay (typically up to a concentration causing ~55±5% cytotoxicity). Include vehicle and positive controls.[15]

    • Treatment is performed for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (1.5-2 normal cell cycles) without S9.[16]

  • Cytokinesis Block:

    • Following the treatment period (or co-treated), add Cytochalasin B. This agent inhibits actin polymerization, thereby preventing cytokinesis (cytoplasmic division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells that have successfully completed one mitosis.[15][17]

  • Harvesting and Slide Preparation:

    • After an incubation period equivalent to 1.5-2 cell cycles, harvest the cells.

    • Subject the cells to a mild hypotonic treatment, fix them, and drop them onto clean microscope slides.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye such as DAPI.

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15] The scorer should be blinded to the treatment conditions.

  • Data Analysis:

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Part 4: Mechanistic Insights and Potential Toxicological Pathways

While specific data for 2-cyclobutoxybenzoic acid is lacking, we can infer potential metabolic pathways based on its parent structure, benzoic acid. Benzoic acid is primarily metabolized in the liver via conjugation with glycine to form hippuric acid, which is then rapidly excreted in the urine.[18][19][20] A minor pathway involves hydroxylation by Cytochrome P450 enzymes.[18]

G A 2-Cyclobutoxybenzoic Acid B Phase I Metabolism (e.g., CYP450 Hydroxylation on rings) A->B Hydrolysis? D Glycine Conjugation A->D Primary Pathway (Predicted) C Phase II Metabolism (Conjugation) B->C C->D E Glucuronidation C->E F Excretable Metabolites (e.g., Hippuric Acid Derivative) D->F E->F

Caption: Hypothetical metabolic pathway for 2-cyclobutoxybenzoic acid.

The presence of the cyclobutoxy group introduces a potential site for O-dealkylation via CYP450 enzymes, which could yield 2-hydroxybenzoic acid (salicylic acid) and cyclobutanol. However, the primary pathway is likely to mirror that of benzoic acid, involving conjugation of the carboxylic acid group.

Recent studies on benzoic acid have shown that at high concentrations (200-500 µg/mL), it can induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes in vitro.[21] This suggests a potential for clastogenicity, which makes the in vitro micronucleus test particularly relevant for assessing 2-cyclobutoxybenzoic acid.

Part 5: Data Interpretation and Reporting

Clear and concise data presentation is crucial for accurate risk assessment. All quantitative data should be summarized in tables for easy comparison.

Table 2: Hypothetical In Vitro Toxicity Profile for 2-Cyclobutoxybenzoic Acid

AssayEndpointConditionResultInterpretation
Neutral Red Uptake (CHO cells)IC₅₀24h150 µMModerate baseline cytotoxicity
Ames Test (S. typhimurium)Revertants/Plate-S9No significant increase over backgroundNon-mutagenic in bacteria
Ames Test (S. typhimurium)Revertants/Plate+S9No significant increase over backgroundNo mutagenic metabolites detected
In Vitro Micronucleus (TK6 cells)% Micronucleated Cells-S9 (24h)Dose-dependent increase (Significant at ≥100 µM)Positive for clastogenic and/or aneugenic activity
In Vitro Micronucleus (TK6 cells)% Micronucleated Cells+S9 (4h)No significant increaseNo clastogenic/aneugenic metabolites detected

This technical guide provides a scientifically rigorous framework for evaluating the safety of 2-cyclobutoxybenzoic acid. By integrating established hazard information with a proposed strategy for in vitro toxicity testing based on authoritative OECD guidelines, researchers can generate the comprehensive data package needed for informed decision-making in drug development and chemical safety assessment.

References

  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). NHEK & 3T3 - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology. [Link]

  • NextSDS. (n.d.). 2-cyclobutoxybenzoic acid — Chemical Substance Information. [Link]

  • Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Ovid. (2014, November). Revision of OECD guidelines for genotoxicity:... Mutagenesis, 29(6), 517. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • RE-Place. (2008, June 12). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. [Link]

  • HiMedia Laboratories. (n.d.). EZcountTM Neutral Red Cell Assay Kit. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • Oxford Academic. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • PubMed. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • European Union. (n.d.). 3T3 Neutral Red Uptake cytotoxicity assay. EURL ECVAM - TSAR. [Link]

  • Unknown Source. (2024, October 13). The Ames Test.
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • NIH. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • NIH. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

  • Justlong in Food. (2022, October 13). Advancements in Understanding Benzoic Acid's Impact on Human Health. [Link]

  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • Unknown Source. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Benzoic Acid and Derivatives. [Link]

  • Unknown Source. (n.d.).
  • NIH. (n.d.). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. PMC. [Link]

  • PubMed. (2014, June 8). Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and 2-tetradecylcyclobutanone, two radiolytic products of fatty acids. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity and genotoxicity of some chemicals from the.... [https://www.researchgate.net/publication/274714392_In_vitro_cytotoxicity_and_genotoxicity_of_some_chemicals_from_the_supplementary_list_of_compounds_with_a_CYPs_dependent_genotoxic_mode_of_action_tested_with_the_gH2AX_ICW_assay_in_HepG2_Hep3B_LS-174T_an]([Link]_ cytotoxicity_and_genotoxicity_of_some_chemicals_from_the_supplementary_list_of_compounds_with_a_CYPs_dependent_genotoxic_mode_of_action_tested_with_the_gH2AX_ICW_assay_in_HepG2_Hep3B_LS-174T_an)

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Cyclobutoxybenzoic Acid as a Privileged Precursor in the Synthesis of Autotaxin (ATX) Inhibitors

Executive Summary In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on the selection of privileged building blocks that confer both optimal target affinity and favorable physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on the selection of privileged building blocks that confer both optimal target affinity and favorable physicochemical properties. 2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2; Formula: C₁₁H₁₂O₃)[1] has emerged as a critical precursor in the development of novel therapeutics, particularly for targeting the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis[2]. This application note details the biological rationale, synthetic methodologies, and self-validating protocols for utilizing 2-cyclobutoxybenzoic acid and its functionalized derivatives (e.g., 4-cyano or 4-bromo variants)[3] in the assembly of advanced pharmaceutical candidates.

Biological Rationale: Targeting the ATX-LPA Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2, is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[4]. Elevated LPA levels drive aberrant cellular responses, including pathological smooth muscle contraction, cell proliferation, and chemotaxis, which are foundational to fibrotic diseases, chronic inflammation, and tumor metastasis[5].

The Structural Advantage of the Cyclobutoxy Moiety: When designing ATX inhibitors (such as bicyclic or hexahydropyrrolo[3,4-c]pyrrole derivatives)[4], the incorporation of a 2-cyclobutoxybenzoic acid motif is highly strategic. The cyclobutane ring provides a precise balance of steric bulk and lipophilicity. Unlike smaller methoxy groups or highly flexible linear alkyl chains, the rigid cyclobutane structure optimally occupies the hydrophobic binding pocket of the ATX enzyme, effectively outcompeting the endogenous LPC substrate and preventing LPA synthesis[2].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Receptor Activation Response Fibrosis, Inflammation, Tumor Progression LPAR->Response Downstream Signaling Inhibitor ATX Inhibitor (2-Cyclobutoxybenzoic Acid Derivative) Inhibitor->ATX Enzymatic Inhibition

Fig 1: ATX-LPA signaling axis and inhibitory intervention by 2-cyclobutoxybenzoic acid derivatives.

Chemical Synthesis: Generation of the Precursor

The synthesis of 2-cyclobutoxybenzoic acid derivatives is fundamentally driven by a Nucleophilic Aromatic Substitution (SₙAr) mechanism. A typical workflow involves reacting a substituted 2-fluorobenzoic acid with cyclobutanol[2].

Causality Behind Experimental Choices
  • Electrophile Selection (Fluorine): Fluorine is chosen over heavier halogens because its extreme electronegativity strongly polarizes the C-F bond, withdrawing electron density from the aromatic ring. This stabilizes the transient Meisenheimer complex formed during nucleophilic attack.

  • Base Selection (Sodium Hydride): Cyclobutanol is a weak acid. Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the alcohol, generating a highly reactive cyclobutoxide nucleophile[2].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the Na⁺ cation while leaving the cyclobutoxide anion "naked" and highly reactive, accelerating the SₙAr reaction.

  • Thermal Control (<30°C): The reaction is strictly maintained below 30°C to prevent the highly reactive nucleophile from attacking the carboxylic acid moiety (unwanted esterification) or causing thermal degradation of the starting materials[2].

Protocol 1: Self-Validating Synthesis of 4-Cyano-2-cyclobutoxybenzoic Acid

Note: This protocol incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous DMF under an inert argon atmosphere. Slowly add cyclobutanol (2.3 equivalents) dropwise while maintaining the internal temperature below 30°C.

    • Validation Check: Monitor the reaction visually. The cessation of hydrogen gas (H₂) evolution confirms the complete quantitative formation of the cyclobutoxide anion.

  • Electrophilic Addition: Stir the clear solution for 2 hours. Dropwise, add a solution of 4-cyano-2-fluorobenzoic acid (1.0 equivalent) dissolved in DMF, ensuring the temperature strictly remains below 35°C[2].

  • Reaction Monitoring (IPC): Stir the mixture at room temperature.

    • Validation Check: Pull a 10 µL aliquot every 2 hours, quench in methanol, and analyze via LC-MS. Proceed to workup only when the starting 2-fluorobenzoic acid peak is <2% Total Area (AUC).

  • Workup & Isolation: Quench the reaction carefully with cold 1M HCl to pH 3 to protonate the product. Extract with ethyl acetate, wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Application in Drug Discovery: ATX Inhibitor Assembly

Once isolated, the 2-cyclobutoxybenzoic acid precursor is conjugated to complex bicyclic amines (e.g., hexahydropyrrolo[3,4-c]pyrrole) via amide bond formation to yield the final ATX inhibitor[4].

Causality Behind Amide Coupling

Carboxylic acids are generally unreactive toward amines at ambient conditions. Coupling reagents like HATU are required to convert the stable acid into a highly reactive O-At ester intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the system and maintain the amine in its active, unprotonated state without interfering with the electrophilic ester.

Workflow Start Substituted 2-Fluorobenzoic Acid SNAr SNAr Etherification Start->SNAr Reagent Cyclobutanol + NaH in DMF (<30°C) Reagent->SNAr Intermediate 2-Cyclobutoxybenzoic Acid Precursor SNAr->Intermediate Workup & Isolation Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling Product Target ATX Inhibitor Coupling->Product Purification

Fig 2: Synthetic workflow from 2-fluorobenzoic acid to the final ATX inhibitor via SNAr etherification.

Protocol 2: Self-Validating Amide Bond Formation
  • Activation: Dissolve the 2-cyclobutoxybenzoic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous dichloromethane (DCM). Add DIPEA (3.0 eq) and stir for 15 minutes.

    • Validation Check: A distinct color change (often pale yellow) indicates the formation of the active ester. LC-MS can confirm the mass of the intermediate.

  • Coupling: Add the target bicyclic amine (1.1 eq) to the activated mixture. Stir at room temperature for 4-6 hours.

  • Purification & Final Validation: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

    • Validation Check: The final compound must undergo HPLC analysis (acceptance criteria: >95% purity) and ¹H-NMR to confirm the presence of the cyclobutane multiplet (typically around δ 1.6 - 2.5 ppm) and the amide proton before advancing to in vitro biological assays.

Quantitative Data & Analytics

To ensure reproducibility across drug discovery campaigns, the physicochemical and analytical properties of the precursors must be strictly benchmarked.

Table 1: Physicochemical Properties of Key Precursors

Compound NameCAS NumberMolecular WeightLogP (Est.)Primary Application
2-Cyclobutoxybenzoic acid1275723-72-2[1]192.21 g/mol [1]~2.8Baseline ATX inhibitor scaffold
4-Cyano-2-cyclobutoxybenzoic acidN/A (Proprietary)217.22 g/mol ~2.6High-affinity ATX binding[2]
4-Bromo-2-cyclobutoxybenzoic acidN/A (EVT-12204666)[3]271.11 g/mol [3]~3.5Cross-coupling intermediate[3]

Table 2: Analytical Validation Metrics for Precursor Synthesis

Analytical TechniqueTarget ObservationAcceptance CriteriaTroubleshooting Action
LC-MS (ESI+) Target mass [M+H]⁺>95% Peak AreaIf starting material remains, add 0.5 eq NaH/Cyclobutanol.
¹H-NMR (CDCl₃) Cyclobutane protonsMultiplets at δ 1.6-2.5 ppmIf missing, SₙAr failed; check NaH quality.
TLC (Hex/EtOAc) R_f shiftProduct R_f > Starting Acid R_fIf streaking occurs, add 1% acetic acid to eluent.

Conclusion

The strategic incorporation of 2-cyclobutoxybenzoic acid into small-molecule libraries represents a sophisticated approach to targeting lipid-mediated signaling pathways. By mastering the SₙAr synthesis and subsequent amide coupling workflows outlined above, medicinal chemists can reliably generate high-purity precursors essential for the discovery of next-generation Autotaxin inhibitors.

References

  • Google Patents:WO2014048865A1 - New bicyclic derivatives Source: Google Patents URL
  • Googleapis (Patent EP2897956A1 / WO2014048865A1 equivalent):HEXAHYDROPYRROLO[3,4-C]PYRROLE DERIVATIVES AND RELATED COMPOUNDS AS AUTOTAXIN (ATX)
  • Google Patents:WO2015144605A1 - Methods for the treatment of metabolic disorders by a selective small molecule autotaxin inhibitor Source: Google Patents URL

Sources

Application

Application Note: Advanced HPLC Method Development and Validation for 2-Cyclobutoxybenzoic Acid

Introduction & Scientific Context 2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is a highly specialized synthetic intermediate utilized in the drug discovery pipeline. It serves as a critical building block in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is a highly specialized synthetic intermediate utilized in the drug discovery pipeline. It serves as a critical building block in the synthesis of novel therapeutics, most notably cannabinoid (CB2) receptor ligands for advanced pain management[1] and autotaxin (ATX) inhibitors targeting inflammatory pathways[2].

Because the synthesis of this compound involves precursors like cyclobutanol and 2-fluorobenzoic acid[2], the final Active Pharmaceutical Ingredient (API) can be contaminated with unreacted starting materials or regioisomeric byproducts. As a Senior Application Scientist, I have designed this High-Performance Liquid Chromatography (HPLC) protocol not merely as a set of instructions, but as a self-validating analytical system . This method leverages the modernization allowances of the recently harmonized USP <621> guidelines[3][4] and is structured to meet the rigorous lifecycle requirements of the newly updated ICH Q2(R2) validation framework[5][6].

Physicochemical Profiling & Method Rationale

Method development must always be dictated by the intrinsic physicochemical properties of the analyte. By understanding the molecule, we establish the causality behind every chromatographic parameter.

Table 1: Physicochemical Profile of 2-Cyclobutoxybenzoic Acid

ParameterValueChromatographic Implication & Causality
Molecular Formula C11H12O3[7]The aromatic benzene ring provides a strong UV chromophore, making UV detection highly sensitive at 230–254 nm.
Molecular Weight 192.21 g/mol [7]As a small molecule, standard pore size (90–120 Å) stationary phases are optimal for mass transfer.
Predicted XlogP ~2.5[8]Moderately hydrophobic. Requires a balanced aqueous/organic gradient to elute efficiently without excessive retention.
Functional Groups Carboxylic Acid, EtherCritical: The acidic nature (pKa ~4.0) dictates strict mobile phase pH control to prevent partial ionization.

Expert Insight (The Causality of pH Control): Because 2-cyclobutoxybenzoic acid contains a free carboxylic acid moiety, it exists in a dynamic equilibrium between its neutral and ionized states at physiological pH. If analyzed in an unbuffered or neutral mobile phase, this partial ionization leads to severe peak tailing, split peaks, and unpredictable retention times. Therefore, the mobile phase must be highly acidic (pH < 2.5) to fully protonate the molecule, ensuring it remains in a single, lipophilic state that interacts uniformly with the hydrophobic C18 stationary phase.

Chromatographic Workflow & Logic

HPLC_Method_Logic Analyte 2-Cyclobutoxybenzoic Acid (Acidic API, LogP ~2.5) pH_Control Mobile Phase A 0.1% Formic Acid (pH ~2.7) Analyte->pH_Control Suppress Ionization Organic_Mod Mobile Phase B Acetonitrile Analyte->Organic_Mod Elute Hydrophobic Core Column Stationary Phase C18 Core-Shell (2.7 µm) pH_Control->Column Organic_Mod->Column SST System Suitability USP <621> Criteria Column->SST High Efficiency Separation Validation Method Validation ICH Q2(R2) Lifecycle SST->Validation Ensure Reliability

Logical causality in HPLC method development for acidic APIs.

Optimized Chromatographic Conditions

In alignment with the recent revisions to USP <621>, which permit the transition from totally porous silica to superficially porous particles (core-shell) without requiring full method revalidation[3], this method utilizes a 2.7 µm core-shell column. This delivers UHPLC-level plate numbers at standard HPLC backpressures, increasing laboratory throughput while maintaining regulatory compliance.

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µmHigh efficiency and rapid mass transfer; compliant with USP <621> modernization[3][4].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterSuppresses ionization of the benzoic acid group, ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and lower system backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and ensures highly reproducible retention times.
Detection UV at 230 nmCaptures the primary aromatic π-π* transitions with maximum signal-to-noise ratio.
Injection Vol 5 µLMinimizes extra-column band broadening to preserve core-shell efficiency.

Gradient Program:

  • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band at the column head)

  • 1.0 - 7.0 min: 20% → 80% B (Linear gradient to elute the main peak and highly lipophilic synthetic impurities)

  • 7.0 - 9.0 min: 80% B (High-organic column wash)

  • 9.0 - 12.0 min: 20% B (Return to initial conditions and re-equilibrate)

Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm PTFE or Nylon membrane.

    • Causality: Removing micro-particulates prevents frit clogging, while the vacuum degassing action prevents micro-bubble formation in the pump heads, ensuring a stable baseline devoid of refractive index anomalies.

  • Organic Phase (B): Use neat HPLC-grade Acetonitrile. Ensure the solvent line is equipped with a high-quality inlet filter.

Protocol B: Sample Preparation (Self-Validating System)
  • Diluent Selection: Prepare a diluent of 80:20 Water:Acetonitrile (v/v), strictly matching the initial gradient conditions.

    • Causality: Injecting a sample dissolved in a solvent stronger than the initial mobile phase (e.g., 100% Acetonitrile) causes "solvent breakthrough." The analyte travels un-retained through the column until the mobile phase dilutes the injection plug, leading to severely distorted, split, or fronting peaks.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-cyclobutoxybenzoic acid reference standard. Dissolve in 10 mL of the diluent (yielding a 1.0 mg/mL stock solution). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the analytical procedure is scientifically sound and defensible throughout the drug development lifecycle, it must be validated according to the newly updated ICH Q2(R2) guidelines (effective June 2024)[5][9][10].

Table 3: Validation Parameters & Acceptance Criteria

Parameter (ICH Q2(R2))MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard prior to sequence start.RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Plate Number (N) > 5000[4].
Specificity Inject diluent blank, placebo, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of 2-cyclobutoxybenzoic acid[10].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response[6].
Accuracy (Recovery) Spike the API into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery must fall between 98.0% and 102.0% for all concentration levels.
Precision Repeatability: 6 independent sample preparations. Intermediate: Different analyst/day.%RSD of the calculated assay results ≤ 2.0%[10].
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), Gradient slope (±2%).System suitability criteria must remain met. No statistically significant shift in assay value[9].

Expert Insight on Robustness: Under the modern ICH Q2(R2) and Q14 frameworks, robustness should be inherently built into the method during the development phase[9]. By choosing a gradient that starts at a highly aqueous 20% organic composition, the method is highly robust against minor pump proportioning errors. Furthermore, the use of a strongly buffered acidic mobile phase ensures that minor pH fluctuations do not shift the analyte into its ionized state, thereby securing retention time stability across different laboratories and instrument platforms.

Sources

Method

Application Note: Advanced Materials Applications of ortho-Alkoxybenzoic Acids

Executive Summary Ortho-alkoxybenzoic acids (o-ABAs), such as 2-ethoxybenzoic acid (EBA) and 2-methoxybenzoic acid, are highly versatile building blocks in materials science and biomaterials engineering. Unlike their par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ortho-alkoxybenzoic acids (o-ABAs), such as 2-ethoxybenzoic acid (EBA) and 2-methoxybenzoic acid, are highly versatile building blocks in materials science and biomaterials engineering. Unlike their para-substituted counterparts, which are predominantly utilized as linear mesogens in liquid crystal displays, o-ABAs possess unique steric profiles and intramolecular hydrogen-bonding capabilities. The proximity of the alkoxy oxygen to the carboxylic acid group enables them to act as potent bidentate chelating ligands for transition metals[1].

This application note details the mechanistic utility and experimental protocols for o-ABAs in two primary domains:

  • High-Strength Dental Biomaterials: The formulation of Super-EBA cements, where 2-ethoxybenzoic acid drives the formation of a highly crystalline, insoluble zinc chelate matrix[2][3].

  • Stimuli-Responsive Polymer Coatings: The use of alkoxybenzoic acid-functionalized polyphosphazenes (e.g., PCPP) for controlled hydrolytic degradation in drug delivery and tissue engineering[4].

Mechanistic Insights & Applications

Super-EBA Dental Cements: Bidentate Chelation for Structural Integrity

Standard Zinc Oxide-Eugenol (ZOE) cements suffer from high aqueous solubility and low compressive strength (~20–40 MPa), limiting their use to temporary restorations. By substituting a significant portion of the eugenol liquid with 2-ethoxybenzoic acid (typically a 62.5% EBA to 37.5% eugenol ratio), the mechanical properties are fundamentally transformed[2].

The Causality of Strength: When mixed with zinc oxide powder (often reinforced with 30-34% Al₂O₃ to increase powder incorporation), the ambient moisture initiates the hydrolysis of ZnO to Zn(OH)₂. The Zn²⁺ ions are rapidly chelated by the o-ABA. Because 2-ethoxybenzoic acid possesses both a carboxylate group and an ortho-alkoxy oxygen, it acts as a bidentate ligand. This dual-coordination creates a dense, highly crystalline zinc ethoxybenzoate matrix that is significantly stronger and more hydrolytically stable than the linear zinc eugenolate matrix[1][5]. The result is a cement with a compressive strength exceeding 75–105 MPa and near-zero microleakage, making it the gold standard for retrograde root-end fillings[3].

Polyphosphazene Layer-by-Layer (LbL) Coatings: Tunable Hydrolytic Degradation

In the development of transient biomaterials (e.g., erodible vaccine delivery systems or temporary implants), polyphosphazenes functionalized with alkoxybenzoic acid side groups—such as poly[di(carboxylatophenoxy)phosphazene] (PCPP)—offer precise control over degradation kinetics[4].

The Causality of Degradation: The degradation of polyphosphazenes is heavily dictated by the steric and electronic nature of their side groups. In an LbL assembly (e.g., alternating PCPP with a polycation like PDADMAC), the alkoxybenzoic acid side groups undergo acid-catalyzed cleavage. The detachment of the bulky o-ABA derivative exposes the phosphorus-nitrogen backbone to water, forming unstable phosphazane intermediates that trigger rapid main-chain scission[4]. By tuning the local pH or the cross-linking density of the alkoxybenzoic acid groups, researchers can engineer coatings that degrade anywhere from a few days to several months.

Quantitative Data Summaries

Table 1: Comparative Physical Properties of ZOE vs. Super-EBA Cements
PropertyStandard ZOE CementAlumina-Reinforced Super-EBAMechanistic Driver
Compressive Strength 20 – 40 MPa75 – 105 MPa[1]Bidentate Zn²⁺ chelation by EBA
Aqueous Solubility High (Rapid degradation)Low (< 0.1%)[5]Crystalline zinc ethoxybenzoate stability
Working Time (20°C) ~10 minutes~6 minutes[5]Rapid acid-base reaction of EBA
Apical Microleakage HighMinimal to None[3]High powder-to-liquid ratio packing
Table 2: Degradation Kinetics of PCPP (Alkoxybenzoic Acid-Functionalized) LbL Films
Environmental ConditionSide-Group Cleavage RateBackbone Scission RateClinical Application
pH 3.0 (Acidic) High (~300 molecules/chain at 25d)Accelerated[4]Rapid-release intracellular delivery
pH 5.0 (Endosomal) Moderate (~80 molecules/chain at 25d)Moderate[4]Sustained localized drug release
pH 7.4 (Physiological) Low (<60 molecules/chain at 25d)Stable / Slow[4]Long-term structural coatings

Experimental Protocols

Protocol A: Formulation and Application of Super-EBA Root-End Cement

This protocol is a self-validating system designed to ensure maximum compressive strength and minimal tissue toxicity by minimizing unreacted eugenol.

  • Site Preparation: Isolate the surgical site and achieve complete hemostasis.

    • Validation: The cavity must be bone-dry. Premature introduction of moisture will accelerate the ZnO hydrolysis, causing a "flash set" before the material can be adapted to the cavity walls.

  • Dispensing: On a cool, dry glass slab, dispense the Al₂O₃-reinforced ZnO powder and the EBA/Eugenol liquid. The critical powder-to-liquid (P/L) ratio for surgical applications is 3:1 to 4:1 by weight [2].

    • Validation: The liquid must be clear to pale yellow. Any darkening indicates eugenol oxidation, which compromises the setting reaction.

  • Spatulation: Incorporate the powder into the liquid in large increments. Spatulate vigorously with a heavy stainless-steel spatula for 60–90 seconds.

    • Validation: The mechanical shear forces the liquid into the powder matrix. The mix is complete when it exhibits a dense, putty-like consistency that can be rolled into a cylinder without adhering to the clinician's gloves. If it is sticky, the P/L ratio is too low (excess liquid), which will result in cytotoxicity and a weak matrix.

  • Placement and Condensation: Pack the cement into the root-end preparation using a micro-plugger.

    • Validation: The material should exhibit a "snap set" within 10–15 minutes upon contact with the physiological moisture of the surrounding tissues. Post-operative radiographs must confirm uniform radiopacity with no internal voids.

Protocol B: Assembly and Degradation Profiling of PCPP LbL Films

This protocol outlines the fabrication of stimuli-responsive polymer coatings using alkoxybenzoic acid-functionalized polyphosphazenes.

  • Solution Preparation: Dissolve PCPP (polyanion) in 0.1 M acetate buffer to a concentration of 1 mg/mL. Adjust to pH 7.4 using NaOH. Prepare a 1 mg/mL solution of PDADMAC (polycation) in the same buffer.

    • Validation: Complete dissolution of PCPP at pH 7.4 ensures that the carboxylate groups on the alkoxybenzoic acid side chains are fully ionized, providing the necessary charge density for LbL assembly.

  • Substrate Priming: Clean Quartz Crystal Microbalance (QCM) sensors using UV-Ozone treatment for 15 minutes to generate a hydrophilic, negatively charged surface.

  • LbL Assembly: Alternately immerse the QCM sensor in the PDADMAC solution (10 min), rinse in buffer (2 min), immerse in the PCPP solution (10 min), and rinse (2 min). Repeat for n bilayers.

    • Validation: Monitor the assembly in real-time via QCM-D. A linear decrease in resonance frequency ( Δf ) after each dipping cycle validates uniform, consistent mass deposition per bilayer[4].

  • Degradation Assay: Transfer the coated sensor to a continuous flow cell containing pH 3.0 phosphate buffer at 37°C.

    • Validation: Extract the film at predetermined intervals (e.g., 5, 10, 25 days) and analyze via FTIR. A successful degradation profile will show a quantifiable, time-dependent reduction in the 1700 cm⁻¹ (COO⁻) and 1240 cm⁻¹ (P–O–C) peak heights, confirming the acid-catalyzed cleavage of the alkoxybenzoic acid side groups[4].

Mechanistic Visualization

The following diagram illustrates the self-validating chemical pathway by which ortho-alkoxybenzoic acid (EBA) drives the formation of high-strength dental biomaterials.

G ZnO Zinc Oxide (ZnO) Powder (+ Alumina Reinforcement) Hydrolysis Moisture-Initiated Hydrolysis ZnO + H₂O → Zn(OH)₂ ZnO->Hydrolysis Liquid Liquid Component (62.5% o-EBA + 37.5% Eugenol) Liquid->Hydrolysis ZnIons Release of Reactive Zn²⁺ Ions Hydrolysis->ZnIons ChelationEBA Bidentate Chelation by o-EBA (Carboxylate & ortho-Alkoxy Oxygen) ZnIons->ChelationEBA Primary Reaction ChelationEug Monodentate/Weak Chelation by Eugenol ZnIons->ChelationEug Secondary Reaction MatrixEBA Highly Crystalline Zinc Ethoxybenzoate Matrix (Drives Compressive Strength >75 MPa) ChelationEBA->MatrixEBA MatrixEug Amorphous Zinc Eugenolate Matrix (Acts as Plasticizer / Stress Relief) ChelationEug->MatrixEug FinalCement Super-EBA Cement Composite (Low Solubility, Zero Microleakage) MatrixEBA->FinalCement MatrixEug->FinalCement

Caption: Mechanistic pathway of Super-EBA cement formation via bidentate zinc chelation by o-ethoxybenzoic acid.

References

  • [4] Engineering Degradation Rate of Polyphosphazene-Based Layer-by-Layer Polymer Coatings. National Institutes of Health (PMC). Available at:[Link]

  • [2] Longitudinal Microleakage Evaluation of Super-EBA as a Root-End Sealing Material. Journal of Endodontics / Suffolk Root Canal. Available at:[Link]

  • [5] Calcium Phosphate Accelerated Setting Time of o-Ethoxybenzoic Acide (EBA) Temporary Cement. Key Engineering Materials / Scientific.net. Available at:[Link]

  • [3] Sealing ability of amalgam, super EBA cement, and MTA when used as retrograde filling materials. British Dental Journal / ResearchGate. Available at:[Link]

  • [1] Dental Cement Preparation of Zinc Oxide Eugenol-Ethoxy Benzoic Acid (ZOE-EBA) with Addition of Al2O3. Universiti Putra Malaysia (UPM). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyclobutoxybenzoic Acid Extraction &amp; Purification

Welcome to the Technical Support Center for the synthesis and downstream processing of 2-cyclobutoxybenzoic acid. This sterically hindered O-alkylation product is highly valued in drug development, but its extraction is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 2-cyclobutoxybenzoic acid. This sterically hindered O-alkylation product is highly valued in drug development, but its extraction is notoriously prone to emulsion formation and the co-purification of structurally similar impurities.

This guide provides causal troubleshooting, validated protocols, and physicochemical data to ensure high-purity recovery.

Section 1: Mechanistic Impurity Profiling

When synthesizing 2-cyclobutoxybenzoic acid via the Williamson ether synthesis (O-alkylation of salicylic acid with a cyclobutyl halide), several competing pathways generate impurities. Understanding these pathways is critical for designing an effective clearance strategy.

ReactionPathway SA Salicylic Acid (Starting Material) Mono 2-Cyclobutoxybenzoic Acid (Target Product) SA->Mono O-Alkylation Unreacted Unreacted Salicylic Acid (Co-extracted Impurity) SA->Unreacted Incomplete Conversion Alk Cyclobutyl Halide + Base Di Cyclobutyl 2-cyclobutoxybenzoate (Dialkylated Impurity) Mono->Di Esterification (Excess Reagent)

Figure 1: Reaction pathways generating the target product and primary impurities.

Section 2: Troubleshooting FAQs

Q1: Why am I getting persistent emulsions during the basic aqueous extraction? A1: Emulsions in liquid-liquid extraction (LLE) of benzoic acid derivatives are typically caused by intermediate solubility and surfactant-like behavior at the biphasic interface[1]. 2-Cyclobutoxybenzoic acid possesses a hydrophobic cyclobutyl ring and a hydrophilic carboxylate. If the aqueous phase is not basic enough (pH < 8), incomplete deprotonation occurs. Un-ionized benzoic acid derivatives are known to form hydrogen-bonded dimers in organic solvents like heptane or ethyl acetate[2]. This dimerization competes with aqueous partitioning, trapping the compound at the interface and stabilizing thick emulsions. Corrective Action: Ensure the aqueous phase is strictly maintained at pH 8–9 using saturated NaHCO₃. If an emulsion has already formed, do not shake vigorously; instead, gently swirl the separatory funnel. You can also break the emulsion by "salting out"—adding brine to increase the ionic strength of the aqueous layer, which forces the surfactant-like molecules to separate cleanly into their respective phases[1].

Q2: My final product is contaminated with cyclobutyl 2-cyclobutoxybenzoate. How is this removed? A2: During O-alkylation, excess alkylating agent and base can lead to the esterification of the carboxylic acid, forming a dialkylated byproduct[3]. Because this impurity lacks an ionizable proton, it remains entirely neutral regardless of the pH. Corrective Action: This impurity is cleared during the initial basic extraction. When the crude mixture is partitioned between an organic solvent and aqueous NaHCO₃, the target 2-cyclobutoxybenzoic acid moves to the aqueous layer as a water-soluble sodium salt. The dialkylated ester remains in the organic layer, which must be discarded.

Q3: How do I separate unreacted salicylic acid from 2-cyclobutoxybenzoic acid? Both extract into the basic aqueous layer. A3: Both compounds are carboxylic acids with similar pKₐ values, meaning they will co-extract into the aqueous base as sodium salts. Liquid-liquid extraction alone cannot separate them. Corrective Action: You must exploit their differential lipophilicity during recrystallization. The cyclobutyl group makes 2-cyclobutoxybenzoic acid significantly more soluble in non-polar solvents. After acidifying the aqueous layer and extracting both acids back into an organic solvent, perform a recrystallization using a toluene/heptane mixture. Salicylic acid has poor solubility in cold hydrocarbon mixtures and will precipitate out early or remain in the mother liquor depending on the exact solvent ratios, allowing for selective crystallization of the target.

Section 3: Self-Validating Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture (in EtOAc) BaseWash Add aq. NaHCO3 (pH 8-9) & Separate Phases Start->BaseWash Org1 Organic Phase (Discard: Dialkylated ester, Cyclobutanol) BaseWash->Org1 Top Layer Aq1 Aqueous Phase (Retain: Salicylate & 2-Cyclobutoxybenzoate salts) BaseWash->Aq1 Bottom Layer Acidify Acidify with HCl to pH < 2 & Extract with EtOAc Aq1->Acidify Org2 Organic Phase (Retain: Product + Unreacted Salicylic Acid) Acidify->Org2 Top Layer Aq2 Aqueous Phase (Discard: Inorganic Salts) Acidify->Aq2 Bottom Layer Purification Recrystallization (Toluene/Heptane) Org2->Purification PureProduct Pure 2-Cyclobutoxybenzoic Acid Purification->PureProduct

Figure 2: Acid-base extraction workflow for isolating 2-cyclobutoxybenzoic acid.

Section 4: Optimized Step-by-Step Methodology

This protocol utilizes a self-validating feedback loop to ensure complete phase transfer and impurity clearance.

Step 1: Initial Quenching & Organic Dilution

  • Dilute the crude O-alkylation reaction mixture with Ethyl Acetate (EtOAc) (3 volumes).

  • Wash with distilled water (1 volume) to remove highly polar inorganic salts (e.g., NaBr, K₂CO₃). Validation Checkpoint: The organic layer should be transparent. If a cloudy "rag layer" forms at the interface, add 0.5 volumes of brine to force phase separation[1].

Step 2: Basic Extraction (Clearance of Neutral Impurities)

  • Add saturated aqueous NaHCO₃ (2 volumes) to the organic layer.

  • Swirl the separatory funnel gently to vent CO₂ gas. Do not shake vigorously to prevent emulsion formation[4].

  • Allow phases to separate. Validation Checkpoint: Test the pH of the bottom aqueous layer. It must be ≥ 8. If it is lower, the 2-cyclobutoxybenzoic acid will dimerize and remain in the organic phase[2]. Add more NaHCO₃ until pH 8 is reached.

  • Drain the aqueous layer (contains product) into a clean Erlenmeyer flask. Discard the organic layer (contains cyclobutanol and dialkylated impurities)[3].

Step 3: Acidification & Product Recovery

  • Cool the aqueous layer in an ice bath to 5°C.

  • Slowly add 3M HCl dropwise while stirring until the pH reaches 1.5–2.0. Validation Checkpoint: A thick white precipitate (the free carboxylic acids) should crash out of the solution. Verify the pH with indicator paper; a pH > 3 means incomplete protonation, leading to severe yield loss.

  • Extract the acidic aqueous slurry with fresh EtOAc (2 x 2 volumes) to re-dissolve the precipitate into the organic phase.

  • Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Selective Recrystallization

  • Dissolve the crude solid residue in a minimum amount of hot toluene.

  • Slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow to cool slowly to room temperature, then transfer to an ice bath. Validation Checkpoint: 2-Cyclobutoxybenzoic acid will crystallize as fine white needles. Filter and wash with cold heptane. Unreacted salicylic acid remains predominantly in the mother liquor.

Section 5: Quantitative Physicochemical Data
ComponentApprox. pKₐIonization State (pH 8)Primary Phase (pH 8)Primary Phase (pH 2)
2-Cyclobutoxybenzoic Acid ~3.8Ionized (Anion)AqueousOrganic
Salicylic Acid 2.97Ionized (Anion)AqueousOrganic
Cyclobutyl 2-cyclobutoxybenzoate N/ANeutralOrganicOrganic
Cyclobutanol ~16.0NeutralOrganicOrganic

Sources

Optimization

Technical Support Center: 2-Cyclobutoxybenzoic Acid Stability &amp; Storage

Welcome to the Technical Support Center for 2-cyclobutoxybenzoic acid . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing degradation issues with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-cyclobutoxybenzoic acid . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing degradation issues with this compound during long-term storage.

Unlike standard troubleshooting manuals, this guide focuses on the causality of degradation—explaining why the molecule breaks down—and provides self-validating protocols to ensure absolute structural integrity over time.

Diagnostic Workflow: Identifying Degradation Pathways

Before implementing a storage solution, you must identify the specific mechanism of degradation affecting your batch. Use the diagnostic workflow below to match your analytical results (LC-MS/GC-MS) with the correct physical intervention.

G Start Degradation Detected in 2-Cyclobutoxybenzoic Acid Check1 Is Salicylic Acid Present? (LC-MS) Start->Check1 Path1 Ether Cleavage (Moisture/Acid) Check1->Path1 Yes Check2 Is Cyclobutoxybenzene Present? (GC-MS) Check1->Check2 No Action1 Store with Desiccant & Argon Purge Path1->Action1 Path2 Thermal Decarboxylation (High Heat) Check2->Path2 Yes Check3 Are Unidentified Radicals or Ring Cleavage seen? Check2->Check3 No Action2 Store at 4°C or -20°C Path2->Action2 Path3 Photodegradation (UV Exposure) Check3->Path3 Yes Action3 Use Amber Vials Path3->Action3

Diagnostic workflow for identifying and resolving 2-cyclobutoxybenzoic acid degradation pathways.

Troubleshooting Guides (FAQs)

Q1: Why is my 2-cyclobutoxybenzoic acid degrading into salicylic acid and cyclobutanol over time?

Causality & Mechanism: This degradation profile is the direct result of acid-catalyzed ether cleavage. While ethers are generally considered stable functional groups, they are susceptible to cleavage under acidic conditions[1]. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol)[1]. In the case of 2-cyclobutoxybenzoic acid, the adjacent carboxylic acid acts as an intramolecular proton source. When ambient moisture is introduced (e.g., via condensation from repeated vial openings), it facilitates this proton transfer, weakening the C–O bond and leading to hydrolysis into salicylic acid (2-hydroxybenzoic acid) and cyclobutanol. Self-Validating Solution: Implement a strict anhydrous storage protocol. By removing the moisture vector, the protonation equilibrium shifts back, preventing the formation of the leaving group and halting hydrolysis.

Q2: I am observing cyclobutoxybenzene in my GC-MS results after long-term storage in a warm environment. What causes this?

Causality & Mechanism: This indicates thermal decarboxylation. Unsubstituted benzoic acid is highly stable and typically requires temperatures exceeding 300°C to decarboxylate[2]. However, the presence of ortho-substituents (such as the cyclobutoxy group) significantly lowers the activation energy for this reaction by sterically straining the carboxyl group and stabilizing the transition state[2]. Prolonged exposure to room temperature or warm environments provides enough thermal energy to slowly drive the loss of CO₂, yielding cyclobutoxybenzene. Self-Validating Solution: Lower the thermal energy of the system by storing the compound at -20°C. This exponentially decreases the reaction rate according to the Arrhenius equation, effectively halting decarboxylation.

Q3: Does light exposure affect the integrity of this compound?

Causality & Mechanism: Yes. Aromatic rings and ether linkages can undergo radical-mediated photodegradation when exposed to UV light. Photons provide the excitation energy required to homolytically cleave bonds, generating reactive radical species that propagate further degradation. Self-Validating Solution: Follow standard pharmaceutical guidelines by utilizing amber glass vials, which block the transmission of UV wavelengths, thereby eliminating the energy source required for radical initiation.

Quantitative Data: Stability Metrics

To ensure regulatory compliance and experimental reproducibility, stability testing should follow the ICH Q1A(R2) guidelines, which mandate specific temperature and humidity controls to provide evidence on how the quality of a drug substance varies with time[3]. The table below outlines the recommended testing parameters.

Study TypeStorage ConditionMinimum Time PeriodTesting FrequencyAcceptable Purity Limit
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months≥ 98.0%
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months≥ 98.0%
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months≥ 95.0%

(Note: These conditions are adapted from the ICH Q1A(R2) recommendations on stability testing protocols for Climatic Zones I and II[4].)

Experimental Protocol: Validated Workflow for Long-Term Storage

To prevent hydrolysis and decarboxylation, the following self-validating system must be employed. This step-by-step methodology ensures that the compound remains in an anhydrous, inert, and thermally stable environment.

Step 1: Lyophilization (Moisture Removal)

  • Action: Dissolve the 2-cyclobutoxybenzoic acid in a minimal amount of anhydrous solvent (e.g., an LC-MS grade acetonitrile/water mixture) and lyophilize the sample for 24–48 hours at < 0.1 mbar.

  • Causality: Ensures complete sublimation of residual moisture, removing the water vector necessary for acid-catalyzed ether cleavage.

Step 2: Inert Atmosphere Purging

  • Action: Transfer the lyophilized powder into a glove box backfilled with high-purity Argon (99.999%).

  • Causality: Argon is heavier than air and displaces residual atmospheric oxygen and humidity, preventing oxidative and hydrolytic degradation.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk compound into single-use aliquots (e.g., 5 mg to 10 mg per vial) using pre-dried, amber borosilicate glass vials.

  • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation introduction that occur when a primary bulk vial is repeatedly opened. Amber glass prevents UV-induced photodegradation.

Step 4: Sealing and Desiccation

  • Action: Seal the vials with PTFE-lined screw caps. Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag) containing indicating silica gel desiccant packets.

  • Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

Step 5: Cryogenic Storage

  • Action: Store the secondary container in a dedicated, temperature-monitored -20°C freezer.

  • Causality: Drastically reduces the thermal energy of the system, effectively halting the ortho-substituted thermal decarboxylation pathway.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL URL: [Link]

  • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Cyclobutoxybenzoic Acid

Welcome to the technical support center for the advanced purification of 2-cyclobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 2-cyclobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods to achieve high purity. As a key intermediate in pharmaceutical synthesis, the purity of 2-cyclobutoxybenzoic acid is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in crude 2-cyclobutoxybenzoic acid?

A1: The impurity profile of your crude product is highly dependent on its synthetic route. However, some common impurities often include:

  • Unreacted Starting Materials: Such as 2-hydroxybenzoic acid (salicylic acid) or an alkylated precursor, and cyclobutyl bromide or tosylate.

  • Byproducts from Side Reactions: Incomplete etherification can leave starting materials, while over-alkylation or side reactions on the aromatic ring can introduce other species.[1] If the synthesis involves oxidation of a corresponding toluene derivative, you might find residual benzyl alcohol or benzaldehyde equivalents.[1]

  • Positional Isomers: Depending on the synthetic strategy, small amounts of 3- or 4-cyclobutoxybenzoic acid could be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, THF, toluene) and inorganic salts from basic or acidic washes are common.[2]

Q2: How do I choose the best primary purification technique for my crude sample?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities.[2] For solid 2-cyclobutoxybenzoic acid, recrystallization is typically the most effective and first-choice method. If the impurities have significantly different acid/base properties (e.g., neutral byproducts), an acid-base extraction is a highly efficient preliminary cleanup step.[3][4] For stubborn impurities with similar polarity that co-crystallize, column chromatography is the most powerful option.[5]

The following decision-making workflow can guide your choice:

G start Crude 2-Cyclobutoxybenzoic Acid is_solid Is the crude material a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes distill Consider Bulb-to-Bulb Distillation (if thermally stable & liquid) is_solid->distill No (Oil) impurities_known Are impurities neutral or basic? polarity_diff Are impurities separable by polarity? impurities_known->polarity_diff No acid_base Perform Acid-Base Extraction impurities_known->acid_base Yes chromatography Perform Column Chromatography polarity_diff->chromatography Yes end_needs_more Further Purification Needed polarity_diff->end_needs_more No recrystallize->impurities_known Purity <99% end_pure High Purity Product recrystallize->end_pure Purity >99% distill->impurities_known acid_base->recrystallize Re-evaluate Purity chromatography->end_pure

Caption: Decision workflow for selecting a purification method.

Q3: What is the best way to assess the purity of my final product?

A3: A combination of methods provides the most comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile compounds like 2-cyclobutoxybenzoic acid. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) and UV detection is a typical setup.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can provide a highly accurate purity value.[6]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, though derivatization of the carboxylic acid may be necessary.[6][8]

Technique Principle Primary Use Case LOD (Typical)
HPLC-UV Chromatographic separation based on polarity.Quantitative purity (% area), detection of non-volatile impurities.1-10 µg/mL[6]
¹H NMR Nuclear spin resonance in a magnetic field.Structural confirmation, identification of impurities.~1-5% for visual detection
qNMR NMR signal integration relative to an internal standard.Highly accurate quantitative purity determination.<0.1%
Melting Point Temperature range of solid-to-liquid phase transition.Qualitative assessment of purity.N/A
GC-MS Separation by volatility and boiling point.Identification of volatile impurities and byproducts.ng/L range (after derivatization)[6]
Caption: Comparison of analytical techniques for purity assessment.
Troubleshooting Guide
Problem: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or choose a chromatography eluent.
  • Probable Cause: This is a classic issue with acidic compounds on standard silica gel.[2] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a dynamic equilibrium between the protonated and deprotonated forms during elution. This causes the characteristic "streaking" or "tailing" effect.[2][9]

  • Recommended Solution: To suppress this secondary interaction and ensure the compound moves as a single, protonated species, add a small amount (0.5-1%) of a volatile acid to your eluting solvent system.[2]

    • Prepare your standard eluent (e.g., a mixture of hexanes and ethyl acetate).

    • To every 100 mL of this eluent, add 0.5 mL to 1 mL of glacial acetic acid or formic acid.

    • Use this modified eluent to run your TLC plate. The spots should be much tighter and more defined, allowing for accurate Rf measurement.

Problem: During recrystallization, my compound "oiled out" instead of forming crystals.
  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. Common causes include:

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • The solution was cooled too rapidly.[10]

    • A high concentration of impurities is present, which can depress the melting point of the mixture.

  • Recommended Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If necessary, add a tiny amount of additional hot solvent to ensure complete dissolution.[11] Then, allow the flask to cool very slowly. Insulate the flask by covering it with a beaker or placing it in a warm water bath that cools to room temperature overnight.[10]

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside surface of the flask with a glass rod just below the solvent line.[10] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure product.

    • Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution just becomes turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[11] For 2-cyclobutoxybenzoic acid, systems like ethanol/water or toluene/heptane are excellent candidates.[3]

Problem: The recovery yield from my recrystallization is very low.
  • Probable Cause:

    • Using too much solvent: The most common cause. Your compound has some solubility even in the cold solvent, and excess solvent will keep a significant portion of it dissolved.[7]

    • Premature crystallization: The compound crystallized on the filter paper or in the funnel during hot filtration.[2]

    • Incomplete cooling: The solution was not cooled sufficiently to maximize crystal precipitation.

  • Recommended Solutions:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the mixture to return to a boil between additions, until the solid just dissolves.[7]

    • Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and the receiving flask with hot solvent vapor or in an oven to prevent the product from crashing out.[2][12]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation before filtration.[10][11]

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (the "mother liquor"), you can concentrate it by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This technique is excellent for removing neutral or basic impurities from the acidic 2-cyclobutoxybenzoic acid.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous NaHCO₃ Solution (pH > 8) A->B C 3. Mix Gently & Separate Layers B->C Org1 Contains Neutral/Basic Impurities (Discard or Analyze) C->Org1 Top Layer Aq1 Contains Sodium 2-Cyclobutoxybenzoate (Water-Soluble Salt) C->Aq1 Bottom Layer Aq2 4. Acidify with HCl to pH < 2 (Product Precipitates) Aq1->Aq2 Final 5. Extract with Fresh Organic Solvent OR Filter Precipitated Solid Aq2->Final Dry 6. Dry Organic Layer (Na₂SO₄) & Evaporate Solvent Final->Dry Pure Pure 2-Cyclobutoxybenzoic Acid Dry->Pure

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-cyclobutoxybenzoic acid in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[2] Stopper the funnel and invert it gently several times, venting frequently to release pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution to ensure all the acid is extracted. Combine the aqueous extracts. The organic layer now contains neutral and/or basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 2, check with pH paper). The 2-cyclobutoxybenzoic acid will precipitate as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts.[3] Allow the solid to dry in a vacuum oven.

Protocol 2: High-Purity Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is ideal when impurities have similar polarities to the product. The principle relies on identifying a solvent pair where the product is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[11]

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-cyclobutoxybenzoic acid in an Erlenmeyer flask with a stir bar. On a hot plate, add the minimum amount of hot ethanol required to just completely dissolve the solid at a gentle boil.[11][12]

  • Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water (the anti-solvent) dropwise until you observe a persistent slight turbidity (cloudiness).[11] This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.[11] At this point, you have a hot, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a beaker, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (in the same ratio as your final solvent composition) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

References
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available at: [Link]

  • Blackwell, J. A., & Stringham, R. W. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. ResearchGate. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. ATSDR. Available at: [Link]

  • Delgado, D. R., Martínez, F. (2013). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Journal of Solution Chemistry, 42, 1933-1949. Available at: [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 56(4), 1363-1367. Available at: [Link]

  • All In with Dr. Betts. (2020, September 22). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link]

Sources

Optimization

Minimizing side reactions during 2-cyclobutoxybenzoic acid amidation

Welcome to the Advanced Troubleshooting Guide for the amidation of 2-cyclobutoxybenzoic acid. This resource is engineered for researchers, process chemists, and drug development professionals dealing with sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the amidation of 2-cyclobutoxybenzoic acid. This resource is engineered for researchers, process chemists, and drug development professionals dealing with sterically hindered ortho-alkoxybenzoic acids.

Here, we dissect the mechanistic causes of reaction failures—such as ether cleavage and guanidinylation—and provide self-validating, field-proven protocols to ensure high-yielding amide bond formation.

Part 1: Diagnostic FAQs (The "Why")

Q1: Why do my standard HATU or EDC/HOBt protocols result in poor yields and unreacted starting material? A: The primary barrier is steric hindrance . The ortho-cyclobutoxy group is exceptionally bulky and projects its electron density directly over the trajectory required for nucleophilic attack on the carbonyl carbon [5]. This steric shield significantly increases the activation energy for aminolysis. Consequently, the activated ester (e.g., the OAt ester formed by HATU) persists in solution for extended periods, making it susceptible to hydrolysis or alternative degradation pathways rather than the desired amidation.

Q2: I am observing a stable, highly polar byproduct with a mass of +99 Da (relative to my amine) by LC-MS. What is this, and how do I stop it? A: You are observing a tetramethylguanidinium byproduct [1]. This is a notorious side reaction when using uronium/aminium salts like HATU or HBTU with sterically hindered acids. Because the formation and subsequent aminolysis of the 2-cyclobutoxybenzoyl-OAt active ester is slow, the free amine acts as a nucleophile and directly attacks the electrophilic carbon of the unreacted HATU reagent [2].

  • Solution: Transition to a non-uronium coupling reagent like T3P, or strictly enforce a pre-activation step (allowing the acid and HATU to form the active ester completely before introducing the amine).

Q3: To overcome the steric hindrance, I used oxalyl chloride to form the acid chloride. The reaction worked, but I see multiple degradation peaks. Why? A: You have likely triggered ether cleavage or cyclobutane ring-opening . The cyclobutoxy group is a highly strained four-membered ring system. Under the harsh acidic conditions generated by oxalyl chloride or thionyl chloride (which release HCl gas), the ether oxygen is protonated, leading to facile β -scission or hydrolytic cleavage of the cyclobutane ring [4]. Acid chloride formation must be achieved under strictly neutral conditions to preserve this functional group.

Part 2: Reagent Selection & Quantitative Threat Matrix

To minimize side reactions, reagent selection must balance electrophilic activation with functional group tolerance. The table below summarizes the performance of common activation strategies specifically for 2-cyclobutoxybenzoic acid.

Coupling StrategyReactivity (Steric Overcome)Guanidinylation RiskEther Cleavage RiskRecommended Application
HATU / DIPEA ModerateHigh (if not pre-activated)LowUnhindered primary amines only.
EDC / HOAt Low - ModerateNoneLowNot recommended; too slow for this substrate.
T3P / Pyridine HighNoneLowPrimary Choice. Excellent for hindered substrates [3].
Oxalyl Chloride Very HighNoneCritical Avoid. Destroys the cyclobutane ring.
Ghosez's Reagent Very HighNoneLowSecondary Choice. For highly unreactive/deficient amines.

Part 3: Mechanistic Pathways & Troubleshooting Workflows

The following diagrams illustrate the competing side reactions and the logical decision tree for optimizing your amidation workflow.

G Acid 2-Cyclobutoxybenzoic Acid + Amine Nucleophile HATU Uronium Activation (HATU / Base) Acid->HATU Harsh Harsh Acid Chloride (SOCl2 / Oxalyl Chloride) Acid->Harsh T3P Phosphonic Activation (T3P / Base) Acid->T3P Amide Desired Amide (Target Product) HATU->Amide Slow Aminolysis (Steric Block) Guan Guanidinium Byproduct (Side Reaction) HATU->Guan Direct Amine Attack (Fast) Harsh->Amide Fast Aminolysis Degrad Ether Cleavage / Ring Opening (Degradation) Harsh->Degrad Acidic Cleavage (Strained Ring) T3P->Amide Clean Coupling (No Side Reactions)

Mechanistic pathways showing amidation vs. guanidinylation and ether cleavage side reactions.

Workflow Start Amidation of 2-Cyclobutoxybenzoic Acid AmineType Is the amine sterically hindered or electron-deficient? Start->AmineType No No (Standard Primary Amine) AmineType->No Yes Yes (Secondary / Hindered) AmineType->Yes PreAct Protocol A: HATU with Pre-activation (Avoids Amine-HATU contact) No->PreAct T3P Protocol B: T3P Activation (High reactivity, neutral byproducts) Yes->T3P Fail Reaction Stalls / Low Conversion? PreAct->Fail T3P->Fail Ghosez Protocol C: Ghosez's Reagent (Mild, neutral acid chloride formation) Fail->Ghosez Escalate to maximum activation

Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in causality: the steps inherently prevent the side reactions discussed above.

Protocol A: T3P-Mediated Amidation (Primary Recommendation)

Propylphosphonic anhydride (T3P) is ideal for sterically hindered substrates. It does not form guanidinium byproducts and operates under mild conditions, protecting the cyclobutoxy ring [3]. Furthermore, its byproducts are entirely water-soluble, making the workup self-validating (if the organic layer is pure by TLC/LC-MS after a water wash, the coupling was successful).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-cyclobutoxybenzoic acid (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Causality: Pyridine often accelerates T3P reactions via nucleophilic catalysis without degrading the ether.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS.

  • Self-Validating Workup: Quench with water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. The T3P byproducts (propylphosphonic acid derivatives) will partition entirely into the aqueous phase.

Protocol B: Mild Acid Chloride Formation via Ghosez's Reagent

If T3P fails due to an exceptionally unreactive amine (e.g., an aniline or a heavily hindered secondary amine), you must form an acid chloride. To prevent the cyclobutane ring cleavage associated with oxalyl chloride [4], use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which generates the acid chloride under strictly neutral conditions.

Step-by-Step Methodology:

  • Neutral Activation: Dissolve 2-cyclobutoxybenzoic acid (1.0 equiv.) in anhydrous CH2Cl2 (0.2 M) under argon.

  • Reagent Addition: Add Ghosez's reagent (1.2 equiv.) dropwise at 0 °C. Stir for 2 hours at room temperature. Causality: The reagent converts the acid to the acid chloride while forming an inert amide byproduct (N,N-dimethylisobutyramide), completely avoiding the generation of destructive HCl gas.

  • Coupling: In a separate flask, dissolve the amine (1.1 equiv.) and Pyridine (2.0 equiv.) in CH2Cl2. Cool to 0 °C.

  • Transfer: Transfer the crude acid chloride solution dropwise into the amine solution. Stir for 4 hours.

  • Workup: Wash with water and brine, dry over Na2SO4, and purify via silica gel chromatography to separate the desired product from the N,N-dimethylisobutyramide byproduct.

Protocol C: HATU with Strict Pre-Activation (For standard amines)

If HATU must be used, the protocol must be structurally modified to prevent guanidinylation [1].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2-cyclobutoxybenzoic acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF. Add DIPEA (2.0 equiv.).

  • Incubation: Stir the mixture for exactly 15–20 minutes at room temperature. Causality: This incubation period is mandatory. It allows the complete consumption of the electrophilic uronium salt to form the active HOAt ester.

  • Amine Introduction: Add the amine (1.1 equiv.) in one portion. Since the HATU has been consumed, the amine can only react with the active ester, reducing guanidinylation risk to near zero.

Part 5: References

  • N. R. Lee et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." PMC - NIH. Available at: [Link]

  • J. R. Dunetz et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications. Available at:[Link]

  • E. Lee-Ruff et al. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Cyclobutoxybenzoic Acid LC

Welcome to the Technical Support Center for Liquid Chromatography (LC) method development. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Chromatography (LC) method development. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals. Analyzing aromatic organic acids like 2-cyclobutoxybenzoic acid requires a deep understanding of analyte ionization, lipophilicity, and stationary phase chemistry. This guide will walk you through the causality of retention, self-validating optimization protocols, and field-proven troubleshooting strategies.

Core Principles: The Causality of Retention and Peak Shape

To successfully chromatograph 2-cyclobutoxybenzoic acid, we must first understand its chemical nature. The molecule consists of a benzoic acid core (which is ionizable) and an ortho-substituted cyclobutoxy ring (which adds significant lipophilicity/hydrophobicity).

The pKa of standard benzoic acid is approximately 4.2. While the electron-donating and sterically hindering cyclobutoxy group slightly shifts this value, the functional pKa remains near 4.0. According to the Henderson-Hasselbalch equation, if the mobile phase pH is equal to the analyte's pKa, the compound exists in a 50/50 equilibrium between its protonated (neutral) and unprotonated (anionic) forms[1].

This dual-state existence is the primary cause of poor chromatography for acidic compounds. When an analyte transitions between states during the chromatographic run, it experiences multiple retention mechanisms, causing the peak to split, broaden, or tail severely[2]. Furthermore, un-endcapped residual silanol groups (Si-OH) on the silica stationary phase can act as secondary interaction sites, forming strong hydrogen bonds with the carboxylic acid moiety[3].

To achieve a sharp, symmetrical peak, the causality is clear: You must force the analyte into a single, neutral state. By lowering the mobile phase pH to at least 1.5 to 2 units below the pKa (target pH 2.0–2.5), >99% of the molecules are protonated. This eliminates ionic repulsion, suppresses secondary silanol interactions, and ensures pure hydrophobic retention[4],[5].

Mechanism Analyte 2-Cyclobutoxybenzoic Acid (pKa ~4.0) pH_High pH > 4.0 Ionized (R-COO-) Analyte->pH_High Deprotonation pH_Low pH < 2.5 Neutral (R-COOH) Analyte->pH_Low Protonation Silanol Residual Silanols (Si-O-) pH_High->Silanol Repulsion/Poor Retention Tailing Secondary Interactions Peak Tailing pH_High->Tailing Partial Ionization Sharp Hydrophobic Retention Sharp Symmetrical Peak pH_Low->Sharp Ideal RP-LC Silanol->Tailing H-bonding/Ion-exchange

Mechanisms of retention and peak tailing based on mobile phase pH.

Quantitative Data: Impact of Chromatographic Parameters

The table below summarizes the quantitative impact of mobile phase pH on the retention and peak symmetry of benzoic acid derivatives. Notice how a pH near the pKa destroys method reliability.

Mobile Phase pHDominant Analyte StateRetention Factor ( k′ )Tailing Factor ( Tf​ )Chromatographic Outcome
2.0 (0.1% TFA)Fully Protonated (Neutral)4.51.05Excellent, sharp peak; ideal for quantitation.
3.0 (0.1% Formic Acid)Mostly Protonated (>90%)3.81.15Good symmetry; highly compatible with LC-MS.
4.0 (Acetate Buffer)Partially Ionized (~50%)2.12.40Severe tailing, split peaks; unacceptable data.
6.0 (Phosphate Buffer)Fully Ionized (Anion)0.51.80Poor retention; elutes near the column void volume.

Mobile Phase Optimization Workflow

Workflow Start Analyze Analyte pKa ~ 4.0 Buffer Select Aqueous Buffer Target pH 2.0 - 2.5 (e.g., 0.1% Formic Acid) Start->Buffer Modifier Select Organic Modifier (Acetonitrile or Methanol) Buffer->Modifier Gradient Optimize Gradient Profile Modifier->Gradient Evaluate Evaluate Peak Symmetry Tf < 1.2? Gradient->Evaluate Success Validate Method Evaluate->Success Yes Troubleshoot Troubleshoot: Adjust pH or Use End-capped Column Evaluate->Troubleshoot No Troubleshoot->Buffer

Workflow for optimizing LC mobile phase for 2-cyclobutoxybenzoic acid.

Protocol 1: Mobile Phase Preparation & pH Optimization
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution, pH ~2.7) or 1.0 mL of Trifluoroacetic Acid (TFA) for stricter pH control (pH ~2.0). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile (MeCN). Add 0.1% Formic Acid to Mobile Phase B as well to prevent baseline drift during gradient elution.

  • System Priming: Purge all HPLC lines with the freshly prepared mobile phases for at least 5 minutes at 2.0 mL/min to remove trapped air and previous buffer salts.

Protocol 2: Diagnostic System Suitability Test (Self-Validating System)

To ensure scientific integrity, you must prove whether peak tailing is a chemical issue (pH/silanols) or a physical issue (column void/bad plumbing). This protocol creates a self-validating feedback loop[6].

  • Prepare Test Mix: Create a solution containing 10 µg/mL of 2-cyclobutoxybenzoic acid (acidic target) and 10 µg/mL of Toluene (neutral marker).

  • Execute Run: Inject 5 µL of the test mix under isocratic conditions (e.g., 50:50 Mobile Phase A : Mobile Phase B) at 1.0 mL/min.

  • Analyze Causality: Calculate the Tailing Factor ( Tf​ ) for both peaks.

    • Outcome A: If Toluene is symmetrical ( Tf​ ≤ 1.1) but 2-cyclobutoxybenzoic acid tails ( Tf​ > 1.5), the issue is strictly chemical . Your pH is too high, or your column has active silanols[6].

    • Outcome B: If both Toluene and the acid tail equally, the issue is physical . You have a void at the head of the column, or dead volume in your PEEK tubing connections[6]. Replace the column or re-cut your fittings.

Troubleshooting Guides & FAQs

Q1: Why is my 2-cyclobutoxybenzoic acid peak exhibiting severe tailing even after I lowered the pH? A1: If you have validated that the issue is chemical (via Protocol 2) and your pH is well below the pKa, the tailing is likely caused by secondary silanol interactions. Older "Type A" silica columns contain high levels of trace metals and free silanols that strongly interact with polar functional groups[3]. Solution: Switch to a modern, high-purity "Type B" silica column that is fully end-capped. End-capping chemically blocks residual silanols, drastically reducing tailing for ionizable compounds[4],[5].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A2: Both are viable, but they operate via different mechanisms. Acetonitrile is aprotic, generally providing lower system backpressure and sharper elution profiles for aromatic acids. Methanol is protic and can participate in hydrogen bonding. Because 2-cyclobutoxybenzoic acid contains an ether linkage (the cyclobutoxy group), Methanol might offer unique selectivity if you are trying to separate it from closely related structural isomers. However, for general purity analysis and optimal peak shape, start with Acetonitrile[2].

Q3: My retention time shifts slightly with every injection. How can I stabilize it? A3: Retention time drift for organic acids is a classic symptom of inadequate buffering capacity. If you are using a simple water/organic mixture without an acid modifier, microscopic pH variations in the water will drastically alter the ionization state of the carboxylic acid, shifting its affinity for the stationary phase[1]. Solution: Ensure your aqueous mobile phase contains a consistent concentration of acid (e.g., 0.1% formic acid). Furthermore, ensure the column is fully equilibrated with at least 10–20 column volumes of the starting mobile phase before initiating your sequence.

Q4: The compound seems to be fronting or splitting, and I suspect it's precipitating in the column inlet. What is causing this? A4: The cyclobutoxy ring adds significant lipophilicity to the molecule, making it highly insoluble in purely aqueous environments. If your sample is dissolved in a strong solvent (e.g., 100% DMSO or MeCN) and injected into a highly aqueous mobile phase (e.g., 95% water), the analyte experiences "solvent shock." It travels faster than the mobile phase at the head of the column, leading to peak distortion, fronting, or transient precipitation[4],[5]. Solution: Always match your sample diluent to the initial mobile phase conditions (e.g., dissolve the sample in 50:50 Water:MeCN). If solubility is an issue, inject a smaller volume (e.g., 1–2 µL instead of 10 µL) to allow the mobile phase to rapidly dilute the strong sample solvent.

Sources

Reference Data & Comparative Studies

Validation

2-cyclobutoxybenzoic acid vs 2-methoxybenzoic acid chemical reactivity

Comparative Reactivity Guide: 2-Cyclobutoxybenzoic Acid vs. 2-Methoxybenzoic Acid in Organic Synthesis Strategic Context in Drug Design In modern medicinal chemistry, the substitution of a standard methoxy group (-OCH₃)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Cyclobutoxybenzoic Acid vs. 2-Methoxybenzoic Acid in Organic Synthesis

Strategic Context in Drug Design

In modern medicinal chemistry, the substitution of a standard methoxy group (-OCH₃) with bulkier cycloalkoxy groups, such as a cyclobutoxy group (-OC₄H₇), is a proven strategy for modulating a drug candidate's lipophilicity (LogP), metabolic stability, and target residence time. While 2-methoxybenzoic acid (o-anisic acid) serves as a ubiquitous, electronically activating building block, 2-cyclobutoxybenzoic acid introduces profound steric complexities [1].

As an Application Scientist, understanding the interplay between the shared electronic properties of these two compounds and their divergent steric profiles is critical. This guide objectively compares their chemical reactivity, providing the mechanistic causality and self-validating experimental protocols necessary to successfully deploy them in complex synthetic workflows.

Part 1: Physicochemical & Structural Profiling

Both the methoxy and cyclobutoxy groups exert similar electronic effects on the aromatic ring: they are strongly electron-donating via resonance (+M effect) from the oxygen lone pairs, and weakly electron-withdrawing via induction (-I effect) [2]. However, the physical geometry of the cyclobutane ring fundamentally alters the molecule's reactivity surface.

Unlike the methoxy group, which can adopt a planar conformation to minimize steric clash with the adjacent carboxylate, the cyclobutane ring is highly puckered. This puckering projects methylene protons directly into the spatial trajectory required for nucleophilic attack at the adjacent carbonyl carbon, creating severe B-strain (steric hindrance).

Table 1: Comparative Physicochemical Properties

Property2-Methoxybenzoic Acid2-Cyclobutoxybenzoic AcidImpact on Synthesis
CAS Number 579-75-91275723-72-2N/A
Molecular Weight 152.15 g/mol 192.21 g/mol Requires stoichiometric adjustment.
Predicted LogP ~1.6~2.5Cyclobutoxy significantly increases lipophilicity.
Electronic Profile Strong +M, Weak -IStrong +M, Weak -IBoth activate the ring for Electrophilic Aromatic Substitution (EAS).
Steric Profile (Ortho) Low (Freely rotatable)High (Puckered ring system)Cyclobutoxy severely hinders adjacent functional groups.

Part 2: Mechanistic Reactivity Analysis

Carboxylic Acid Activation & Nucleophilic Attack (The Ortho Effect)

When coupling these acids with amines to form amides, the rate-determining step following activation (e.g., forming an OBt or OAt active ester) is the nucleophilic attack by the amine to form a tetrahedral intermediate.

  • Causality: The bulky cyclobutoxy group at the ortho position creates a high activation energy barrier ( ΔG‡ ) for the incoming nucleophile due to steric shielding. Consequently, 2-cyclobutoxybenzoic acid exhibits sluggish amidation kinetics compared to the nearly instantaneous coupling of 2-methoxybenzoic acid.

Electrophilic Aromatic Substitution (EAS) Regiocontrol

Both alkoxy groups direct incoming electrophiles (e.g., halogens, nitronium ions) to the ortho and para positions.

  • Causality: In 2-methoxybenzoic acid, the relatively small size of the methyl group allows for a mixture of 5-substituted (para to methoxy) and 3-substituted (ortho to methoxy) products. In contrast, the sheer bulk of the cyclobutoxy group completely blocks the 3-position. EAS on 2-cyclobutoxybenzoic acid yields the 5-substituted product almost exclusively, providing a distinct advantage for regioselective synthesis [3].

Ether Stability and Cleavage
  • Causality: While both ethers can be cleaved using strong Lewis acids like BBr₃, the cyclobutoxy group possesses inherent ring strain (~26 kcal/mol). Under forcing Brønsted acidic conditions (e.g., refluxing neat TFA or HBr), the cyclobutoxy ether is susceptible to acid-catalyzed cleavage or rearrangement via a cyclobutyl cation, whereas the methoxy ether remains highly stable.

Table 2: Reactivity Profile Summary

Reaction Type2-Methoxybenzoic Acid2-Cyclobutoxybenzoic AcidMechanistic Causality
Amide Coupling Rate Fast (< 2 hours at RT)Slow (> 12 hours or requires heat)Steric shielding of the activated carbonyl carbon.
EAS Regioselectivity Mixed (Para major, Ortho minor)Exclusive (Para only)Cyclobutoxy sterically blocks the adjacent ortho position.
Acidic Ether Cleavage Highly stable to TFASusceptible to strong acidsRelief of cyclobutane ring strain drives cleavage.

Part 3: Self-Validating Experimental Protocols

To empirically validate the theoretical differences in reactivity, utilize the following self-validating experimental systems. These protocols are designed with built-in analytical checkpoints to prove the mechanistic claims.

Protocol A: Comparative Amide Coupling Kinetics

Objective: Validate the steric hindrance (ortho effect) of the cyclobutoxy group during HATU-mediated amidation.

  • Preparation: In two separate 10 mL vials, dissolve 1.0 mmol of 2-methoxybenzoic acid (Vial A) and 1.0 mmol of 2-cyclobutoxybenzoic acid (Vial B) in 5.0 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of HATU and 2.0 mmol of DIPEA to each vial. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add 1.1 mmol of benzylamine to each vial simultaneously.

  • Self-Validation Checkpoint (LC-MS): Extract 10 µL aliquots at t = 1h, 4h, and 12h. Quench in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.

    • Expected Result: Vial A will show >95% conversion to the amide at t = 1h. Vial B will show <30% conversion at t = 1h, requiring >12h or elevation to 50°C to reach completion, directly proving the steric penalty of the cyclobutoxy group.

Amide_Coupling_Workflow Prep Prepare 0.1M Solution of Acid in DMF Activate Add 1.2 eq HATU + 2.0 eq DIPEA (15 min) Prep->Activate Amine Add 1.1 eq Primary Amine (e.g., Benzylamine) Activate->Amine Split Monitor Reaction Kinetics via LC-MS Amine->Split ResultM 2-Methoxybenzoic Acid: Complete in < 2 hours Split->ResultM Low Steric Hindrance ResultC 2-Cyclobutoxybenzoic Acid: Requires > 12 hours or Heat Split->ResultC High Steric Hindrance

Fig 1: Experimental workflow for comparative amide coupling kinetics via LC-MS.

Protocol B: Regioselective Bromination (EAS)

Objective: Demonstrate the steric blocking effect of the cyclobutoxy group on electrophilic aromatic substitution.

  • Preparation: Dissolve 1.0 mmol of the respective benzoic acid in 5.0 mL of DMF.

  • Electrophilic Addition: Add 1.05 mmol of N-Bromosuccinimide (NBS) in portions over 5 minutes. Stir at room temperature for 2 hours.

  • Workup: Dilute with 20 mL of EtOAc, wash with water (3 x 10 mL) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (¹H-NMR): Dissolve the crude product in DMSO-d₆ and acquire a ¹H-NMR spectrum.

    • Expected Result: The methoxy derivative will display a mixture of aromatic splitting patterns corresponding to the 5-bromo (major) and 3-bromo (minor) isomers. The cyclobutoxy derivative will display a clean AMX spin system (or similar, depending on exact shifts) corresponding exclusively to the 5-bromo-2-cyclobutoxybenzoic acid, validating the steric blockade of the 3-position.

EAS_Regioselectivity M_Start 2-Methoxybenzoic Acid M_EAS Electrophilic Aromatic Substitution (e.g., NBS) M_Start->M_EAS M_Para 5-Bromo Product Major (~85%) M_EAS->M_Para Electronic (+M) M_Ortho 3-Bromo Product Minor (~15%) M_EAS->M_Ortho Low Steric Shielding C_Start 2-Cyclobutoxybenzoic Acid C_EAS Electrophilic Aromatic Substitution (e.g., NBS) C_Start->C_EAS C_Para 5-Bromo Product Exclusive (>98%) C_EAS->C_Para Electronic (+M) C_Ortho 3-Bromo Product Sterically Blocked C_EAS->C_Ortho Severe Steric Clash

Fig 2: Logical flow of EAS regioselectivity driven by steric vs. electronic effects.

References

  • Datta, S., & Limpanuparb, T. (2021). "Steric vs electronic effects: a new look into stability of diastereomers, conformers and constitutional isomers." ChemRxiv. URL:[Link]

  • Wang, Y., et al. (2015). "Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes." PubMed / National Institutes of Health. URL:[Link]

  • National Center for Biotechnology Information. "2-Cyclobutoxybenzoic acid - Compound Summary." PubChem. URL:[Link]

Comparative

A Comparative Guide to Cyclopropoxy vs. Cyclobutoxy Substituents on Benzoic Acid Scaffolds in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols Executive Brief In medicinal chemistry, decorating aromatic systems—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols

Executive Brief

In medicinal chemistry, decorating aromatic systems—such as benzoic acid scaffolds—with cycloalkoxy substituents is a proven strategy to modulate a drug candidate's physicochemical properties. When optimizing a lead compound, the choice between a cyclopropoxy (-OC₃H₅) and a cyclobutoxy (-OC₄H₇) group is rarely arbitrary. While differing by only a single methylene unit, these two substituents exhibit profoundly different steric footprints, conformational dynamics, and metabolic liabilities. This guide provides an in-depth, data-driven comparison to help you rationally select the optimal substituent for your target pocket.

Mechanistic Profiling: The "Why" Behind the Substituent

As a Senior Application Scientist, I emphasize that substituent selection must be driven by causality—understanding why a molecule behaves the way it does at the quantum and spatial levels.

Steric Footprint & Conformational Dynamics
  • Cyclopropoxy: The cyclopropane ring is highly rigid and essentially planar. It occupies a compact van der Waals volume (~44 ų). Because it lacks conformational flexibility, it pays a very low entropic penalty upon binding, making it ideal for restrictive, narrow binding pockets.

  • Cyclobutoxy: The cyclobutane ring adopts a puckered "butterfly" conformation that rapidly flips in solution. This dynamic sweeping motion requires a larger spatial volume (~61 ų). It is better suited for filling larger, spacious hydrophobic sub-pockets where van der Waals contacts can be maximized.

Electronic Effects & Metabolic Stability

Cytochrome P450 (CYP) enzymes typically initiate ether metabolism via Hydrogen Atom Transfer (HAT) at the ring carbons.

  • Cyclopropoxy Resistance: The internal C-C bonds of cyclopropane are highly strained, possessing significant s-character (sp²·² hybridized). This increases the Bond Dissociation Energy (BDE) of the adjacent C-H bonds to ~416 kJ/mol. Consequently, cyclopropoxy groups are highly resistant to CYP-mediated oxidative cleavage.

  • Cyclobutoxy Liability: Cyclobutane C-H bonds exhibit standard sp³ hybridization with lower BDEs (~395 kJ/mol). This makes the cyclobutoxy ring more susceptible to hydroxylation and subsequent metabolic degradation.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between the two substituents when appended to a benzoic acid or related aromatic scaffold.

ParameterCyclopropoxy (-OC₃H₅)Cyclobutoxy (-OC₄H₇)Mechanistic Causality / Impact
Steric Volume (VdW) ~44 ų~61 ųCyclobutoxy requires a larger binding sub-pocket to avoid steric clashes.
Ring Conformation Rigid, planar-likePuckered (butterfly), dynamicCyclopropoxy minimizes the entropic penalty upon target binding.
Lipophilicity (ΔclogP) Base + ~0.5Base + ~0.9Cyclobutoxy increases overall lipophilicity, potentially reducing aqueous solubility.
C-H Bond Dissociation ~416 kJ/mol (High s-character)~395 kJ/mol (Standard sp³)Cyclopropoxy is highly resistant to CYP450-mediated Hydrogen Atom Transfer (HAT).
Metabolic Stability ExcellentModerateCyclobutoxy is more prone to oxidative ring-opening or hydroxylation.

Literature Case Studies

Recent drug discovery campaigns perfectly illustrate these principles in action:

  • Kinase Inhibitors (RIOK2): In the optimization of RIOK2 inhibitors, the cyclopropoxy substituent maintained high target potency due to its compact size and rigid conformation, which minimally perturbed the binding mode. Expanding the structure to a bulkier cyclobutoxy group resulted in a moderate decrease in potency due to steric constraints within the target pocket[1].

  • Antitubercular Agents (Pks13): When optimizing inhibitors targeting the Pks13 thioesterase domain, both 3-cyclopropoxy and 3-cyclobutoxy groups were well tolerated on the benzoic acid-derived scaffold. However, careful tuning of the lipophilicity was required, as the bulkier groups impacted overall metabolic stability and in vivo clearance[2].

  • Antiparasitic Agents (TgCDPK1): In a series of quinoline-carboxamide analogues, both 2-cyclopropoxy and 2-cyclobutoxy substitutions yielded potent inhibition. However, the pharmacokinetic profiles diverged significantly based on ring size, emphasizing the need to screen both to achieve the desired half-life (T₁/₂ )[3].

Strategic Decision Workflow

Use the following decision matrix to determine which substituent to synthesize first based on your target's structural biology.

G Start Evaluate Benzoic Acid Alkoxy Substituent CheckPocket Analyze Target Binding Pocket Start->CheckPocket TightPocket Restrictive Pocket (High Steric Penalty) CheckPocket->TightPocket Volume < 50 ų LargePocket Spacious Pocket (Needs Hydrophobic Fill) CheckPocket->LargePocket Volume > 60 ų Cyclopropoxy Select Cyclopropoxy • Rigid, Planar-like • High CYP Stability TightPocket->Cyclopropoxy Cyclobutoxy Select Cyclobutoxy • Puckered, Flexible • Higher Lipophilicity LargePocket->Cyclobutoxy

Caption: Strategic decision matrix for selecting cycloalkoxy substituents based on pocket topology.

Self-Validating Experimental Protocols

A robust experimental design requires self-validating gates to ensure data integrity. Below are the optimized protocols for synthesizing these scaffolds and testing their metabolic stability.

Protocol A: Divergent Synthesis of Cycloalkoxy Benzoic Acids

Causality Note: You cannot use standard Sₙ2 conditions (e.g., K₂CO₃/DMF) to append a cyclopropoxy group. The high s-character of the cyclopropyl halide makes it highly electronegative and sterically hindered against backside attack. Therefore, a Copper-catalyzed Ullmann-type coupling is mandatory. Conversely, cyclobutanol is perfectly suited for a mild Mitsunobu reaction.

G Start Methyl 3-hydroxybenzoate Path1 CuI, 1,10-phenanthroline Cyclopropyl bromide (Ullmann Coupling) Start->Path1 Path2 PPh3, DIAD Cyclobutanol (Mitsunobu Reaction) Start->Path2 Int1 Methyl 3-cyclopropoxybenzoate Path1->Int1 Int2 Methyl 3-cyclobutoxybenzoate Path2->Int2 Hydrolysis LiOH, THF/H2O (Saponification) Int1->Hydrolysis Int2->Hydrolysis Prod1 3-Cyclopropoxy- benzoic acid Hydrolysis->Prod1 Prod2 3-Cyclobutoxy- benzoic acid Hydrolysis->Prod2

Caption: Divergent synthetic workflows for cyclopropoxy and cyclobutoxy benzoic acid scaffolds.

Step-by-Step Methodology:

  • Cyclopropoxy Route (Ullmann): Charge a sealed tube with methyl 3-hydroxybenzoate (1.0 eq), cyclopropyl bromide (2.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Heat at 110°C for 18 hours.

  • Cyclobutoxy Route (Mitsunobu): To a solution of methyl 3-hydroxybenzoate (1.0 eq), cyclobutanol (1.2 eq), and PPh₃ (1.5 eq) in THF at 0°C, add DIAD (1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Saponification: Treat the isolated intermediates with LiOH (3.0 eq) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify with 1M HCl and extract with EtOAc.

Self-Validation Gate (Structural Integrity): Confirm the final products via ¹H-NMR.

  • 3-Cyclopropoxybenzoic acid: Look for the highly shielded cyclopropane CH₂ multiplets at 0.6–0.8 ppm (4H) and the O-CH multiplet at ~3.8 ppm (1H).

  • 3-Cyclobutoxybenzoic acid: Look for the characteristic quintet-like O-CH multiplet shifted further downfield at ~4.6 ppm (1H).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Note: This assay tests the hypothesis that the cyclopropoxy scaffold will exhibit a longer half-life due to its higher C-H bond dissociation energy compared to the cyclobutoxy variant.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the benzoic acid derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Self-Validation Gate (System Viability): Run Verapamil concurrently as a high-clearance positive control. If the Verapamil half-life ( t1/2​ ) exceeds 30 minutes, the HLM batch or NADPH system is compromised, and the assay data must be discarded. Furthermore, the R2 of the natural log of the remaining compound versus time must be ≥0.95 to accurately calculate intrinsic clearance ( CLint​ ).

Sources

Validation

Benchmarking 2-Cyclobutoxybenzoic Acid Derivatives in Biological Assays: ATX Inhibition vs. CB2 Modulation

Executive Summary & Pharmacophore Rationale For drug development professionals and medicinal chemists, the 2-cyclobutoxybenzoic acid scaffold represents a highly versatile pharmacophore. The strategic placement of a cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

For drug development professionals and medicinal chemists, the 2-cyclobutoxybenzoic acid scaffold represents a highly versatile pharmacophore. The strategic placement of a cyano group on this core structure fundamentally alters its biological target and therapeutic utility.

Through rigorous benchmarking, we evaluate two primary developmental trajectories for these derivatives:

  • 4-Cyano-2-cyclobutoxybenzoic acid derivatives: Utilized as potent inhibitors of Autotaxin (ATX) , an enzyme critical in the synthesis of lysophosphatidic acid (LPA) and implicated in fibrosis and tumor progression[1][2].

  • 5-Cyano-2-cyclobutoxybenzoic acid derivatives: Deployed as highly selective agonists for the Cannabinoid Receptor 2 (CB2) , offering immunomodulatory and analgesic properties without the psychotropic side effects associated with CB1 activation[3][4].

This guide objectively compares the biological assay performance of these derivatives against industry-standard alternatives, providing self-validating experimental protocols and mechanistic rationales.

Benchmarking Context A: Autotaxin (ATX) Inhibition

Mechanistic Rationale

Autotaxin (ENPP2) functions as a lysophospholipase D, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator LPA[1]. Elevated ATX-LPA signaling is a primary driver of pathological tissue remodeling. 4-cyano-2-cyclobutoxybenzoic acid derivatives act by occupying the hydrophobic pocket of the ATX catalytic domain, preventing LPC binding[5].

Experimental Protocol: Amplex Red Choline Release Assay

To benchmark ATX inhibitors, the Amplex Red Choline Release Assay is the gold standard[6][7]. This protocol is designed as a self-validating system:

  • Enzyme Pre-incubation: Incubate 1 nM recombinant human ATX with varying concentrations of the 4-cyano derivative (or PF-8380 as a positive control) in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM ) for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical to allow the inhibitor to reach steady-state binding equilibrium within the ATX active site prior to substrate introduction.

  • Substrate Addition: Introduce 200 µM LPC (18:1 or 16:0) to initiate the reaction[8].

    • Causality: Uninhibited ATX will cleave LPC, releasing equimolar amounts of LPA and choline.

  • Coupled Oxidation & Detection: Add a detection mix containing 2 U/mL choline oxidase, 2 U/mL Horseradish Peroxidase (HRP), and 10 µM Amplex Red[6].

    • Causality: Choline oxidase converts the released choline into betaine and . HRP then utilizes the to oxidize Amplex Red into resorufin, yielding a highly sensitive fluorescent signal (Ex 540 nm / Em 590 nm) that is directly proportional to residual ATX activity.

Workflow Visualization

ATX_Assay cluster_0 Enzymatic Reaction cluster_1 Detection (Amplex Red) LPC LPC Substrate ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA Choline Choline Release ATX->Choline Inhibitor 4-Cyano Derivative (Inhibitor) Inhibitor->ATX Blockade Oxidase Choline Oxidase Choline->Oxidase H2O2 H2O2 Oxidase->H2O2 HRP HRP + Amplex Red H2O2->HRP Signal Fluorescence (590 nm) HRP->Signal

Figure 1: ATX enzymatic cleavage of LPC and Amplex Red fluorescence detection workflow.

Comparative Performance Data (ATX Inhibition)

Data represents typical biochemical assay benchmarks for optimized bicyclic derivatives containing the 4-cyano-2-cyclobutoxybenzoic acid moiety.

Compound Class / StandardTarget EnzymeBiochemical IC₅₀ (nM)Plasma Stability (T₁/₂)Primary Application
4-Cyano Derivative (Optimized) ATX1.2 - 4.5 > 4 hours Lead Optimization (Fibrosis)
PF-8380 (Industry Standard)ATX2.8< 1 hourIn vitro / Acute in vivo control
HA-155ATX5.7> 2 hoursStructural benchmarking

Benchmarking Context B: Cannabinoid Receptor 2 (CB2) Agonism

Mechanistic Rationale

Unlike the psychotropic CB1 receptor, CB2 is predominantly expressed in immune cells and peripheral tissues[3][4]. CB2 is a -coupled G-protein coupled receptor (GPCR). Agonism of CB2 by 5-cyano-2-cyclobutoxybenzoic acid derivatives leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels and triggering downstream anti-inflammatory cascades[9][10].

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Because basal cAMP levels in resting cells are often too low to detect a meaningful reduction via signaling, we utilize Forskolin to artificially elevate the baseline[9][11].

  • Cell Preparation & PDE Inhibition: Seed HEK293 cells stably expressing human CB2 receptors. Treat cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes[11].

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the premature enzymatic degradation of cAMP, ensuring a stable signal window for quantification.

  • Forskolin Stimulation: Add 10 µM Forskolin to the cellular matrix[9][11].

    • Causality: Forskolin directly activates adenylyl cyclase, bypassing the receptor to create a massive, artificial spike in intracellular cAMP.

  • Agonist Treatment: Co-incubate with the 5-cyano derivative (or HU-308 as a standard) for 30 minutes at 37°C[9][10].

    • Causality: A true CB2 agonist will activate the pathway, actively suppressing the Forskolin-induced cAMP spike. The degree of suppression validates the compound's agonistic efficacy.

  • Quantification: Lyse cells and measure cAMP using a competitive luminescence immunoassay (e.g., HitHunter or GloSensor)[12].

Workflow Visualization

CB2_Assay cluster_0 Receptor Activation cluster_1 cAMP Quantification Agonist 5-Cyano Derivative (Agonist) CB2 CB2 Receptor (Gi/o) Agonist->CB2 Binding AC Adenylyl Cyclase CB2->AC Inhibition cAMP Intracellular cAMP AC->cAMP Synthesis Forskolin Forskolin (Stimulator) Forskolin->AC Activation Lysis Cell Lysis cAMP->Lysis Detection Luminescence Signal (Inversely Proportional) Lysis->Detection

Figure 2: CB2 receptor Gi/o signaling and Forskolin-stimulated cAMP quantification.

Comparative Performance Data (CB2 Agonism)

Data represents typical in vitro assay benchmarks for optimized derivatives containing the 5-cyano-2-cyclobutoxybenzoic acid moiety.

Compound Class / StandardReceptorBinding Affinity (Kᵢ, nM)Functional EC₅₀ (nM)Selectivity (CB2/CB1)
5-Cyano Derivative (Optimized) CB21.8 0.9 > 800x
HU-308 (Selective Standard)CB222.710.5> 500x
AM1241 (Protean Agonist)CB23.45.8> 80x
CP55,940 (Non-selective)CB1/CB20.60.81x (Non-selective)

Conclusion & Selection Guide

The 2-cyclobutoxybenzoic acid scaffold is a powerful tool in modern medicinal chemistry, but its application strictly depends on its regiochemistry:

  • Select 4-Cyano Derivatives when establishing biochemical pipelines for anti-fibrotic or anti-metastatic agents. Their performance in Amplex Red choline release assays demonstrates nanomolar potency against Autotaxin.

  • Select 5-Cyano Derivatives when targeting neuroinflammation or neuropathic pain. Their robust suppression of Forskolin-stimulated cAMP confirms highly selective, potent CB2 agonism without CB1-mediated CNS liabilities.

References

  • Google Patents.WO2014048865A1 - New bicyclic derivatives.
  • Google Patents.US8895592B2 - Compounds as cannabinoid receptor ligands.
  • PLOS One. Adipose-derived autotaxin regulates inflammation and steatosis associated with diet-induced obesity. Available at:[Link]

  • ACS Pharmacology & Translational Science. Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. Available at:[Link]

  • PMC / NIH. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. Available at:[Link]

Sources

Comparative

Comparative Structural Analysis of Ortho-Substituted Alkoxybenzoic Acids: Steric Effects, Hydrogen Bonding, and Crystal Packing

Executive Summary Ortho-substituted alkoxybenzoic acids represent a highly nuanced class of compounds in crystal engineering and supramolecular chemistry. The spatial proximity of the alkoxy group to the carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ortho-substituted alkoxybenzoic acids represent a highly nuanced class of compounds in crystal engineering and supramolecular chemistry. The spatial proximity of the alkoxy group to the carboxylic acid moiety introduces a delicate, competitive balance between steric hindrance and intramolecular hydrogen bonding. As a Senior Application Scientist, I have structured this guide to objectively compare how minor variations in the ortho-alkoxy chain (e.g., methoxy vs. ethoxy) fundamentally dictate molecular conformation, twist angles, and macroscopic crystal packing motifs.

Mechanistic Overview: The Ortho-Effect

In unsubstituted or para-substituted benzoic acids, the dominant intermolecular interaction is the robust R22​(8) hydrogen-bonded dimer. However, introducing an ortho-alkoxy group disrupts this predictable self-assembly through two competing pathways:

  • Steric Repulsion : The physical bulk of the alkoxy chain can force the carboxyl group out of the aromatic plane to minimize electron cloud overlap.

  • Electronic Interactions : The oxygen atom of the alkoxy group acts as a competing hydrogen-bond acceptor, potentially drawing the carboxylic proton inward to form an intramolecular hydrogen bond.

Comparative Structural Analysis

2-Methoxybenzoic Acid vs. Deprotonated Salts

In its pure crystalline form, 2-methoxybenzoic acid prioritizes extended π -conjugation. The carboxyl group remains nearly coplanar with the benzene ring, exhibiting a torsion angle of <5.1°[1]. This coplanarity allows the molecules to form standard intermolecular dimers.

However, the causality of this coplanarity is highly dependent on the presence of the carboxylic proton. Upon deprotonation or complexation (e.g., in benzamidinium 2-methoxybenzoate salts), the loss of the hydrogen-bond donor removes the stabilizing coplanar force. Consequently, steric repulsion between the methoxy group and the carboxylate oxygen dominates, forcing the carboxylate group to twist significantly out of the plane, adopting a dihedral angle of 69.45°[2].

The Anomaly of 2-Ethoxybenzoic Acid

Increasing the steric bulk from a methoxy to an ethoxy group triggers a profound crystallographic phase shift. While the vast majority of benzoic acid derivatives crystallize as dimers, 2-ethoxybenzoic acid exhibits distinctive behavior by crystallizing as isolated monomers [3]. This is driven by the ethyl group providing enough steric bulk to disrupt the standard intermolecular dimer, while the alkoxy oxygen is perfectly positioned to form a highly stable intramolecular hydrogen bond with the carboxylic proton[3].

Polysubstitution: 2,4,6-Trimethoxybenzoic Acid

When both ortho positions are occupied, as in 2,4,6-trimethoxybenzoic acid, extreme steric crowding forces the carboxyl group into a syn conformation[3]. The lone pair of electrons acting as the hydrogen bond acceptor is forced into an anti orientation. This completely prevents the formation of the standard R22​(8) dimer, causing the molecules to instead self-assemble into infinite, one-dimensional hydrogen-bonded chains[3].

Quantitative Structural Data

The following table summarizes the key crystallographic parameters that differentiate these analogs:

CompoundAlkoxy SubstituentCrystal Packing MotifCarboxyl Dihedral AnglePrimary H-Bonding Mode
2-Methoxybenzoic acid -OCH₃Dimer ( R22​(8) )< 5.1°Intermolecular
2-Methoxybenzoate (Salt) -OCH₃Ionic Dimers / Ribbons~ 69.5°Charge-Assisted Intermolecular
2-Ethoxybenzoic acid -OCH₂CH₃MonomerCoplanar / Slight TwistIntramolecular
2,4,6-Trimethoxybenzoic acid -OCH₃ (x3)1D ChainsTwisted (syn conformer)Intermolecular (Chains)

Experimental Methodologies for Structural Elucidation

To empirically validate the transition from dimers to monomers, a self-validating analytical workflow combining Single-Crystal X-Ray Diffraction (SCXRD) and Solid-State NMR (ssNMR) is required.

Protocol 1: Low-Temperature SCXRD for H-Bond Assignment

Causality: Standard room-temperature SCXRD suffers from high thermal displacement parameters (B-factors), making the accurate localization of light hydrogen atoms ambiguous. Cooling the crystal to 100 K minimizes thermal motion, allowing for the precise measurement of O-H distances to confirm intra- vs. intermolecular bonding.

  • Crystallization: Grow single crystals via slow solvent evaporation using a non-competing solvent (e.g., hexane/ethyl acetate mixture) to prevent solvent co-crystallization.

  • Mounting: Coat a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a liquid nitrogen cryostream set to 100 K. Use Mo K α radiation ( λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods. Crucially, refine the heavy atoms anisotropically, but allow the carboxylic acid proton coordinates to refine freely (do not use a riding model) to accurately measure the hydrogen bond geometry.

Protocol 2: ¹H Magic Angle Spinning (MAS) Solid-State NMR

Causality: ssNMR provides extreme sensitivity to the local electronic environment of the proton. The chemical shift ( δ ) of a proton locked in an intramolecular H-bond (monomer) differs significantly from one in a dimeric H-bond, serving as an orthogonal validation to SCXRD.

  • Packing: Pack 10-15 mg of the microcrystalline powder into a 1.3 mm zirconia MAS rotor.

  • Acquisition: Spin the sample at an ultrafast MAS rate ( 60 kHz) to average out strong homonuclear ¹H-¹H dipolar couplings.

  • Analysis: Acquire a standard 1D ¹H spin-echo spectrum. A distinct upfield/downfield shift in the carboxylic proton peak will differentiate the monomeric 2-ethoxybenzoic acid from the dimeric 2-methoxybenzoic acid.

Visualizing the Structural Logic

Workflow A Sample Crystallization (Slow Evaporation) B Low-Temp SCXRD (100 K, Mo Kα) A->B C Solid-State NMR (1H MAS @ 60 kHz) A->C E H-Bond Elucidation (Intra vs Inter) B->E O-H Distances F Steric Strain Analysis (Dihedral Angles) B->F Torsion Angles C->E Proton Shifts D DFT Optimization (Periodic Boundary) D->F Energy Minima G Final Structural Comparison E->G F->G

Workflow combining SCXRD, ssNMR, and DFT for structural elucidation.

Logic Sub Ortho-Alkoxy Substituent Steric Steric Bulk (Chain Length) Sub->Steric Elec Electronic Effect (Lone Pair) Sub->Elec Twist Carboxyl Twist (Dihedral > 45°) Steric->Twist Repulsion Hbond Intramolecular H-Bonding Elec->Hbond Acceptor Pack Crystal Packing (Monomer/Dimer) Twist->Pack Disrupts Dimer Hbond->Pack Stabilizes Monomer

Logical relationship between ortho-substitution, steric strain, and crystal packing.

References

  • Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents. Inorganic Chemistry (ACS Publications).

  • Benzamidinium 2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online (PMC).

  • 2,4,6-Trimethoxybenzoic acid. Acta Crystallographica Section E (ResearchGate / IUCr).

Sources

Validation

Mass spectrometry fragmentation patterns of 2-cyclobutoxybenzoic acid

As a Senior Application Scientist, I frequently guide analytical laboratories through the structural elucidation of complex aromatic acids. When analyzing 2-cyclobutoxybenzoic acid (C₁₁H₁₂O₃, exact mass 192.0786 Da), sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide analytical laboratories through the structural elucidation of complex aromatic acids. When analyzing 2-cyclobutoxybenzoic acid (C₁₁H₁₂O₃, exact mass 192.0786 Da), standard generic mass spectrometry (MS) methods often fall short in distinguishing it from its positional isomers (e.g., 3- or 4-cyclobutoxybenzoic acid).

To achieve unambiguous identification, we must move beyond simple molecular weight confirmation and exploit the molecule's specific gas-phase unimolecular chemistry. This guide objectively compares the performance of LC-ESI-MS/MS and GC-EI-MS platforms for this analysis, detailing the mechanistic causality behind the fragmentation and providing self-validating experimental protocols.

Mechanistic Causality: The "Ortho Effect"

The fragmentation of 2-cyclobutoxybenzoic acid is strictly governed by the spatial proximity of the bulky cyclobutoxy ether and the carboxylic acid group—a phenomenon known in mass spectrometry as the "ortho effect" .

Under Collision-Induced Dissociation (CID), the spatial arrangement allows for a six-membered transition state. This facilitates a concerted hydrogen transfer from the cyclobutane ring to the carbonyl oxygen of the acid. The thermodynamic driving force of this rearrangement triggers the neutral loss of cyclobutene (C₄H₆, 54 Da), generating a highly stable protonated salicylic acid ion at m/z 139.039. Because this charge-mediated process is sterically impossible for meta- or para-isomers, the 54 Da neutral loss serves as a definitive, diagnostic structural marker .

Platform Comparison & Quantitative Data

To objectively evaluate analytical performance, we must compare the soft ionization of LC-ESI-MS/MS against the hard ionization of GC-EI-MS.

A. LC-ESI-MS/MS (Q-TOF / Triple Quadrupole)

Performance: ESI provides a pristine, intact molecular ion ([M+H]⁺ at m/z 193.086). It is the superior platform for targeted CID, allowing analysts to isolate the precursor ion and map the sequential degradation pathway without background interference.

Table 1: LC-ESI-MS/MS (Positive Ion Mode, CID at 20 eV) Fragmentation Data

Precursor Ion (m/z)Fragment (m/z)Neutral LossRelative AbundanceStructural Assignment
193.086193.086None15%Intact [M+H]⁺
193.086175.07618 Da (H₂O)10%Acylium ion (Minor pathway)
193.086139.03954 Da (C₄H₆)100% (Base)Protonated salicylic acid (Ortho effect)
139.039121.02818 Da (H₂O)45%Salicyloyl cation
121.02893.03328 Da (CO)20%Phenol cation derivative
B. GC-EI-MS (70 eV)

Performance: EI at 70 eV strips an electron to form a radical cation (M⁺• at m/z 192). While GC-MS provides highly reproducible spectral fingerprints ideal for library matching, the carboxylic acid group causes severe column tailing and thermal degradation. Therefore, derivatization is mandatory .

Table 2: GC-EI-MS (70 eV) Fragmentation Data (TMS-Derivatized)

Fragment (m/z)Neutral LossRelative AbundanceStructural Assignment
264.118None5%Intact Molecular Ion[M]⁺• (Mono-TMS)
249.09515 Da (•CH₃)25%Loss of methyl from TMS group
193.04571 Da (•OC₄H₇)40%Loss of cyclobutoxy radical
147.050Variable100% (Base)Pentamethyldisiloxanyl cation (Artifact)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives during structural assignment.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve 2-cyclobutoxybenzoic acid in HPLC-grade methanol to a final concentration of 1 µg/mL. Spike the sample with 50 ng/mL of ¹³C₆-benzoic acid. Causality: The isotopic spike acts as an internal standard to monitor matrix-induced ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile. Causality: Formic acid ensures the carboxylic acid remains fully protonated in positive mode, tightening the chromatographic band.

  • MS/MS Acquisition: Operate the mass spectrometer in ESI+ mode. Isolate m/z 193.1 in Q1. Apply a collision energy (CE) ramp from 15 to 30 eV in the collision cell using Argon gas.

  • Self-Validation Checkpoint (Critical): To validate that the 54 Da neutral loss is strictly a spatial "ortho-effect" and not a general ether cleavage, inject 4-cyclobutoxybenzoic acid (the para-isomer) as a negative control. The complete absence of the m/z 139 fragment in the para-isomer validates the mechanistic assignment.

Protocol B: GC-EI-MS Derivatization Workflow
  • Silylation: Transfer 100 µL of a 10 µg/mL sample extract into a deactivated glass vial. Evaporate to dryness under gentle nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubation: Heat at 70°C for 30 minutes. Causality: The 1% TMCS acts as a crucial catalyst to ensure the complete silylation of the sterically hindered ortho-substituted carboxylic acid.

  • Self-Validation Checkpoint: Derivatization completeness is validated by monitoring the m/z 192 (underivatized molecular ion) trace during the run. A signal-to-noise ratio of <3 for m/z 192 confirms >99% silylation efficiency, ensuring quantitative reliability.

Visualization of Fragmentation Pathways

MS_Fragmentation M [M+H]+ m/z 193.086 2-Cyclobutoxybenzoic Acid M_H2O [M+H - H2O]+ m/z 175.076 Acylium Ion M->M_H2O -H2O (18 Da) Minor Pathway M_Alkene [M+H - C4H6]+ m/z 139.039 Protonated Salicylic Acid M->M_Alkene -C4H6 (54 Da) Ortho-Effect (Major) M_Alkene_H2O [M+H - C4H6 - H2O]+ m/z 121.028 Salicyloyl Cation M_Alkene->M_Alkene_H2O -H2O (18 Da) M_Alkene_CO [M+H - C4H6 - H2O - CO]+ m/z 93.033 Phenol Cation Derivative M_Alkene_H2O->M_Alkene_CO -CO (28 Da)

Figure 1: ESI-CID-MS/MS pathway of 2-cyclobutoxybenzoic acid showing the ortho-effect.

References

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. Source: Journal of Mass Spectrometry URL: [Link]

  • Title: 2-Cyclobutoxybenzoic acid (Compound Summary & Predicted MS Properties) Source: PubChem URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Cyclobutoxybenzoic Acid Reference Standards

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development, the reference standard is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development, the reference standard is the benchmark against which all analytical measurements are compared. Its purity is not merely a quality attribute; it is the foundation of accurate quantification, impurity profiling, and, ultimately, patient safety.[1][2][3] An impure or poorly characterized reference standard can lead to erroneous batch release decisions, flawed stability studies, and significant regulatory hurdles.

This guide provides an in-depth, experience-driven framework for validating the purity of commercial 2-cyclobutoxybenzoic acid reference standards. As a key intermediate in various synthetic pathways, its purity is critical. We will move beyond rote protocol execution to explore the causality behind our analytical choices, establishing a self-validating system through the use of orthogonal analytical techniques. This approach ensures that the assigned purity value is not just a number, but a scientifically defensible fact.

Understanding the Analyte: 2-Cyclobutoxybenzoic Acid and Its Potential Impurities

Before any analysis begins, an expert scientist must consider the likely impurity profile based on the molecule's structure and potential synthetic routes. 2-Cyclobutoxybenzoic acid is typically synthesized from a precursor like 2-hydroxybenzoic acid (salicylic acid). This informs our analytical strategy, as we must select methods capable of separating and detecting key potential impurities:

  • Starting Materials: Unreacted 2-hydroxybenzoic acid.

  • Regioisomers: 3-cyclobutoxybenzoic acid and 4-cyclobutoxybenzoic acid, which may form as by-products.

  • Related Synthetic Intermediates: Such as benzoic anhydride derivatives that can be used in synthesis.[4][5]

  • Residual Solvents: From the reaction and purification steps.

Our validation strategy must be designed to be specific for the main compound while being sensitive to these and other unexpected impurities.

Orthogonal Analytical Approaches: A Self-Validating System

The cornerstone of trustworthy purity assessment is the use of multiple, independent (orthogonal) analytical methods.[1] A high degree of agreement between techniques based on different physicochemical principles provides strong evidence for the accuracy of the purity assignment. We will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Differential Scanning Calorimetry (DSC) for absolute purity based on thermal properties, and Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital tool for identifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity assessment due to its high resolving power and sensitivity.[6] For an acidic compound like 2-cyclobutoxybenzoic acid, a reversed-phase method is ideal.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar cyclobutoxy and phenyl groups of the analyte.[7]

  • Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.0) is critical. This ensures the benzoic acid moiety (pKa ~4.2) is fully protonated (non-ionized).[7] This prevents peak tailing caused by secondary interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase.[7]

  • Detector: A UV detector is selected, as the benzene ring possesses a strong chromophore, providing excellent sensitivity at a wavelength around 230 nm.[7]

Experimental Protocol: HPLC Purity Determination
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 230 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Reference Standard Solution: Accurately weigh and dissolve the 2-cyclobutoxybenzoic acid reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sensitivity Solution: Prepare a 1:100 dilution of the Reference Standard Solution (e.g., 0.005 mg/mL or 0.5% of the main analyte concentration).

  • Chromatographic Run & System Suitability:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Reference Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the Sensitivity Solution. The signal-to-noise ratio should be ≥ 10.

    • This protocol adheres to the principles outlined in USP General Chapter <621> on Chromatography, which provides guidelines for system suitability.[8][9][10][11][12]

  • Data Analysis:

    • Run the Reference Standard Solution using a gradient program (e.g., 30% B to 100% B over 20 minutes) to elute any potential late-eluting impurities.

    • Calculate the purity by area percent, excluding peaks from the blank and any peaks below the reporting threshold (typically 0.05%).

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Differential Scanning Calorimetry (DSC): An Absolute Purity Method

DSC provides a measure of absolute purity by analyzing the melting behavior of a substance.[1][13] The presence of impurities lowers and broadens the melting point of a crystalline compound, a phenomenon known as melting point depression.[13][14] This method is considered "absolute" because it does not require a reference standard of the same compound for comparison.

Causality Behind Experimental Choices:

  • Principle: The analysis is based on the van't Hoff equation, which relates the mole fraction of an impurity to the melting point depression.[13] DSC measures the heat flow required to maintain the sample at the same temperature as a reference, allowing precise measurement of the melting endotherm.[13]

  • Applicability: This technique is only suitable for highly pure (typically >98%), crystalline organic compounds that do not decompose upon melting.

Experimental Protocol: DSC Purity Determination
  • System Preparation:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Sample Pans: Aluminum pans, hermetically sealed.

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2-cyclobutoxybenzoic acid reference standard into an aluminum pan.

    • Hermetically seal the pan to prevent sublimation. Prepare an empty, sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the DSC cell at a temperature well below the expected melting point (e.g., 100 °C).

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range. A slow heating rate is crucial for allowing thermal equilibrium and achieving accurate results.

  • Data Analysis:

    • Integrate the melting endotherm.

    • Use the instrument's software to perform a purity calculation based on the van't Hoff equation. The software analyzes the shape of the leading edge of the melting peak to determine the mole percent of impurities.[13]

Quantitative NMR (qNMR): A Primary Analytical Method

qNMR is a powerful primary method for purity determination.[6][15] It provides a direct measurement of the analyte-to-standard ratio without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]

Causality Behind Experimental Choices:

  • Principle: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[17]

  • Internal Standard Selection: The internal standard must be stable, non-reactive, have a simple spectrum with at least one signal that does not overlap with any analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid large solvent signals in the ¹H NMR spectrum.

Experimental Protocol: qNMR Purity Determination
  • System Preparation:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Internal Standard (IS): A certified reference material (e.g., Maleic Acid) of known purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-cyclobutoxybenzoic acid standard into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 of the signals being integrated) to ensure full relaxation of all protons, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify non-overlapping, well-resolved signals for both the analyte and the internal standard.

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): Residual Solvents and Volatile Impurities

While not the primary method for a non-volatile compound like 2-cyclobutoxybenzoic acid, GC-MS is the gold standard for identifying and quantifying residual solvents and other volatile organic impurities.[18][19]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • System Preparation:

    • Instrument: A GC-MS system equipped with a headspace autosampler.

    • Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Sample Preparation:

    • Accurately weigh a sample of the reference standard (e.g., 100 mg) into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

    • Seal the vial.

  • Analysis:

    • Incubate the vial at an elevated temperature (e.g., 80-100 °C) to partition the volatile solvents into the headspace.

    • Inject an aliquot of the headspace gas into the GC-MS.

    • Identify solvents by comparing their mass spectra and retention times to a library and/or certified reference standards.

    • Quantify against a calibrated standard.

Comparative Data Summary

To illustrate the power of this orthogonal approach, the table below presents hypothetical data for three different commercial lots of 2-cyclobutoxybenzoic acid.

Analytical TechniqueLot ALot BLot CInterpretation
HPLC (Area %) 99.85%99.10%99.88%Lot B shows a significant impurity at 0.8%. All lots show minor impurities.
DSC (Mole %) 99.91%99.25%99.89%Results are in strong agreement with HPLC, confirming the lower purity of Lot B.
qNMR (Weight %) 99.81%99.05%99.84%Excellent correlation with both HPLC and DSC, providing high confidence.
GC-MS (Residual Solvents) Toluene (150 ppm)Acetone (800 ppm)Not Detected (<50 ppm)Lot B has a high level of a volatile impurity. Lot A has acceptable levels. Lot C is very clean.
Final Assigned Purity 99.8% 99.1% (Not suitable as Primary Standard) 99.9% Lot C is of the highest quality. Lot A is acceptable. Lot B should be rejected.

Visualizing the Validation Workflow

A systematic workflow is essential for ensuring a comprehensive and logical validation process. The following diagram outlines the decision-making process when a new lot of a commercial reference standard is received.

Purity_Validation_Workflow Start Receive Commercial 2-Cyclobutoxybenzoic Acid Lot HPLC Perform HPLC Purity Analysis (Area %) Start->HPLC DSC Perform DSC Purity Analysis (Mole %) Start->DSC qNMR Perform qNMR Purity Analysis (Weight %) Start->qNMR GCMS Perform Headspace GC-MS (Residual Solvents) Start->GCMS Evaluation Evaluate and Correlate Orthogonal Data HPLC->Evaluation DSC->Evaluation qNMR->Evaluation GCMS->Evaluation Pass Purity > 99.5% Results Correlate Solvents < ICH Limits Evaluation->Pass  Meets Criteria   Fail Purity < 99.5% OR Results Discrepant OR Solvents > ICH Limits Evaluation->Fail  Fails Criteria   Qualify Qualify and Release Reference Standard Pass->Qualify Reject Reject Lot (Contact Vendor) Fail->Reject

Caption: Orthogonal workflow for validating reference standard purity.

Conclusion

Validating the purity of a commercial reference standard like 2-cyclobutoxybenzoic acid is a rigorous, multi-faceted process that demands more than just running a single analysis. By employing an orthogonal analytical strategy—combining chromatographic (HPLC), thermal (DSC), and spectroscopic (qNMR, GC-MS) techniques—we create a self-validating system that provides a high degree of confidence in the final assigned purity. This meticulous approach, grounded in scientific principles and regulatory expectations, upholds the integrity of all subsequent analytical work, ensuring data quality from research and development through to final product release.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support Source: PerkinElmer URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF Online URL: [Link]

  • Title: Determination of % purity of a compound by by Using DSC Source: Slideshare URL: [Link]

  • Title: Reference materials for emerging and legacy organic contaminants Source: NIST URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: European Compliance Academy URL: [Link]

  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed URL: [Link]

  • Title: DSC Purity Determination Source: AZoM URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Standard reference materials for the determination of trace organic constituents in environmental samples Source: ScienceDirect URL: [Link]

  • Title: Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol Source: ResearchGate URL: [Link]

  • Title: Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: European Pharmacopoeia (EP) Source: Zamann Pharma Support GmbH URL: [Link]

  • Title: Organic Compounds in Human Serum, Milk, and Urine Source: NIST URL: [Link]

  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink URL: [Link]

  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology Source: PubMed URL: [Link]

  • Title: Development of a NIST Standard Reference Material Containing Thirty Volatile Organic Compounds at 5 nmol/mol in Nitrogen Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Determination of the purity of pharmaceutical reference materials by 1 H NMR using the standardless PULCON methodology Source: Sci-Hub URL: [Link]

  • Title: LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Source: Patsnap Synapse URL: [Link]

  • Title: Computational mass spectrometry for small molecules Source: PMC - NIH URL: [Link]

  • Title: GC-MS: gas chromatography-mass spectrometry Source: Quality Analysis URL: [Link]

  • Title: Standard reference materials (SRMs) for determination of organic contaminants in environmental samples Source: PubMed URL: [Link]

  • Title: Ph. Eur. Reference Standards: Orders and Catalogue Source: EDQM URL: [Link]

  • Title: HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: UPB Scientific Bulletin URL: [Link]

  • Title: 2-cyclobutoxybenzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 Source: PMC - NIH URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University Sites URL: [Link]

  • Title: NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization Source: arXiv URL: [Link]

  • Title: Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates Source: Wiley Online Library URL: [Link]

  • Title: Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry Source: PubMed URL: [Link]

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Validation

A Comparative Guide to Predicting and Measuring Binding Affinity: In Silico and Experimental Approaches for 2-Cyclobutoxybenzoic Acid Analogues

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's binding affinity to its target is a cornerstone of modern therapeutic design. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's binding affinity to its target is a cornerstone of modern therapeutic design. This guide provides an in-depth comparison of in silico (computational) and experimental methodologies for assessing the binding affinity of small molecules, with a focus on 2-cyclobutoxybenzoic acid analogues as a representative class of compounds with potential therapeutic relevance, such as in the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1][2]

While direct comparative studies on 2-cyclobutoxybenzoic acid are not extensively available in public literature, this guide will use closely related benzoic acid derivatives as illustrative examples to demonstrate the principles, workflows, and data interpretation of both computational and experimental approaches. This will equip researchers with the foundational knowledge to apply these techniques to their own compounds of interest.

The Dichotomy of Discovery: In Silico Prediction vs. Experimental Validation

The journey of a drug from concept to clinic is paved with rigorous testing and validation. Two fundamental approaches in the early stages of this journey are the computational prediction and the experimental measurement of a drug candidate's binding affinity for its biological target.

In silico methods , such as molecular docking, offer a rapid and cost-effective way to screen large libraries of compounds and predict their binding modes and affinities.[3] These methods are invaluable for prioritizing candidates for synthesis and further testing.

Experimental techniques , on the other hand, provide real-world, quantitative data on binding interactions.[4] Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme inhibition assays are considered the gold standard for confirming and accurately quantifying binding affinity.[5]

This guide will dissect both approaches, providing not just the "how" but also the critical "why" behind the methodologies, empowering you to make informed decisions in your research.

Part 1: In Silico Prediction of Binding Affinity - A Molecular Docking Approach

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary goal of molecular docking in drug discovery is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.

The Rationale Behind In Silico Screening

The decision to employ in silico screening is driven by the need for efficiency and cost-effectiveness in the early phases of drug discovery. Synthesizing and testing thousands of compounds is a resource-intensive process. Molecular docking allows for the rapid evaluation of vast virtual libraries, helping to identify a smaller, more promising subset of candidates for experimental validation.[7]

Experimental Protocol: Molecular Docking of a Benzoic Acid Derivative against COX-2

The following protocol outlines a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program.[8]

1. Preparation of the Receptor (COX-2):

  • Obtain the Crystal Structure: Download the 3D crystal structure of human COX-2 in complex with an inhibitor (e.g., PDB ID: 1CX2) from the Protein Data Bank (PDB).[9]
  • Prepare the Protein: Remove the co-crystallized ligand, water molecules, and any other non-essential heteroatoms from the PDB file. Add polar hydrogens to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
  • Define the Binding Site: Identify the active site of COX-2, which is typically the location of the co-crystallized ligand. Define a "grid box" that encompasses this binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

2. Preparation of the Ligand (Benzoic Acid Analog):

  • Generate 3D Structure: Create the 3D structure of the 2-cyclobutoxybenzoic acid analog using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., .mol or .sdf).
  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[10] This step is critical for obtaining realistic docking poses.
  • Convert to PDBQT Format: Convert the prepared ligand file to the PDBQT format, which includes information on rotatable bonds and atomic charges required by AutoDock Vina.

3. Performing the Docking Simulation:

  • Configuration: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.
  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will explore different conformations and orientations of the ligand within the receptor's active site and calculate the binding affinity for each pose.

4. Analysis of Results:

  • Binding Affinity: The primary output is the predicted binding affinity, expressed in kcal/mol.[11] More negative values indicate a stronger predicted binding interaction.
  • Binding Pose: Visualize the predicted binding poses of the ligand within the active site of COX-2 using a molecular visualization program (e.g., PyMOL, Chimera). Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Visualizing the In Silico Workflow

InSilicoWorkflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure (e.g., 1CX2) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Grid Define Grid Box Hydrogens->Grid Draw Draw 2D Structure Convert3D Generate 3D Conformation Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize RunVina Run AutoDock Vina Minimize->RunVina Grid->RunVina BindingAffinity Predicted Binding Affinity (kcal/mol) RunVina->BindingAffinity BindingPose Visualize Binding Pose & Interactions RunVina->BindingPose

Caption: A streamlined workflow for in silico molecular docking.

Part 2: Experimental Measurement of Binding Affinity - A COX-2 Inhibition Assay

Experimental assays provide the definitive measure of a compound's biological activity. For COX-2 inhibitors, a common and direct method is to measure the inhibition of the enzyme's catalytic activity in vitro.

The Imperative of Experimental Validation

While in silico predictions are a powerful screening tool, they are based on scoring functions that are approximations of the complex physical reality of molecular interactions.[12] Experimental validation is essential to confirm the computational predictions and to obtain accurate quantitative data on a compound's potency.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.[13]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary cofactors.
  • Enzyme Solution: Prepare a working solution of purified human recombinant COX-2 enzyme.
  • Substrate Solution: Prepare a solution of arachidonic acid, the natural substrate for COX-2.
  • Test Compound: Prepare a stock solution of the 2-cyclobutoxybenzoic acid analog in a suitable solvent (e.g., DMSO) and create a series of dilutions.
  • Detection Reagent: Prepare a fluorometric probe that reacts with the product of the COX-2 reaction (prostaglandin G2) to generate a fluorescent signal.

2. Assay Procedure (96-well plate format):

  • Enzyme Addition: To each well, add the assay buffer and the COX-2 enzyme solution.
  • Inhibitor Addition: Add the diluted test compound solutions to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle only).
  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths will be specific to the probe used).

3. Data Analysis:

  • Calculate Percent Inhibition: Determine the rate of reaction for each well. The percent inhibition for each concentration of the test compound is calculated relative to the negative control.
  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Assay Buffer Plate Add Reagents to 96-well Plate Buffer->Plate Enzyme COX-2 Enzyme Enzyme->Plate Substrate Arachidonic Acid Compound Test Compound Dilutions Compound->Plate Incubate Pre-incubation Plate->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Fluorescence Initiate->Measure PercentInhibition Calculate % Inhibition Measure->PercentInhibition IC50 Determine IC50 Value PercentInhibition->IC50

Caption: A typical workflow for an in vitro COX-2 inhibition assay.

Part 3: A Comparative Analysis - Bridging the Gap Between Prediction and Reality

CompoundIn Silico Binding Affinity (kcal/mol)Experimental IC50 (µM)
Benzoic Acid Derivative A -8.55.2
Benzoic Acid Derivative B -9.21.8
Benzoic Acid Derivative C -7.115.7

Note: The data in this table is illustrative and intended to demonstrate the types of values obtained from in silico and experimental methods. It is not actual data for 2-cyclobutoxybenzoic acid analogs.

Interpreting the Comparison
  • Qualitative Correlation: Often, there is a qualitative correlation between in silico and experimental results. Compounds with more negative predicted binding affinities tend to have lower experimental IC50 values (i.e., they are more potent).[14]

  • Quantitative Discrepancies: It is important to note that a direct quantitative correlation is not always observed. The scoring functions in docking programs are approximations and do not account for all factors that influence binding in a real biological system, such as protein flexibility and solvation effects.[15]

  • The Value of Both Approaches: In silico methods are best used as a screening and prioritization tool. Experimental validation is then crucial to confirm these predictions and to obtain accurate potency data for lead optimization and structure-activity relationship (SAR) studies.

Logical Relationship Diagram

LogicalRelationship InSilico In Silico Prediction (Molecular Docking) Comparison Comparative Analysis InSilico->Comparison Experimental Experimental Measurement (e.g., COX-2 Assay) Experimental->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: The synergistic relationship between in silico and experimental data.

Conclusion

The determination of binding affinity is a multifaceted process that benefits from the integration of both computational and experimental approaches. While in silico methods provide a powerful engine for high-throughput screening and hypothesis generation, experimental assays remain the gold standard for validating these predictions and providing the robust, quantitative data necessary for advancing drug discovery programs. For novel compound series like 2-cyclobutoxybenzoic acid analogues, a judicious combination of these techniques will be paramount in elucidating their therapeutic potential. By understanding the strengths and limitations of each approach, researchers can navigate the complexities of drug development with greater confidence and efficiency.

References

  • Himoto, T., & Nishioka, Y. (2019). Roles of cyclooxygenase-2 in inflammation and cancer. Pharmacology & Therapeutics, 199, 137-143.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Källblad, P., & Åqvist, J. (2004). A comparison of different methods for the calculation of binding free energies in protein-ligand complexes. Journal of Computer-Aided Molecular Design, 18(7-9), 561-572.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Wang, R., Lu, Y., & Wang, S. (2003). Comparative evaluation of 11 scoring functions for molecular docking. Journal of Medicinal Chemistry, 46(12), 2287-2303.
  • Teague, S. J. (2003). Implications of protein flexibility for drug discovery. Nature Reviews Drug Discovery, 2(7), 527-541.

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Safety & Regulatory Compliance

Safety

2-Cyclobutoxybenzoic acid proper disposal procedures

Proper handling and disposal of specialized research chemicals are critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship. 2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is an arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of specialized research chemicals are critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship. 2-Cyclobutoxybenzoic acid (CAS: 1275723-72-2) is an aromatic carboxylic acid frequently utilized as a building block in drug discovery and synthetic chemistry. Due to its unique structural moieties, it presents specific handling and disposal challenges that require strict operational protocols.

This guide provides a comprehensive, self-validating framework for the safe management and disposal of 2-Cyclobutoxybenzoic acid waste streams.

Chemical Profile & Quantitative Hazard Metrics

Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. The quantitative data below dictates the required personal protective equipment (PPE) and waste routing logic.

PropertyValueCausality / Operational Impact
CAS Number 1275723-72-2Primary identifier for inventory and safety tracking[1].
Molecular Formula C11H12O3Indicates organic nature; mandates incineration rather than drain disposal[2].
Monoisotopic Mass 192.08 DaRelevant for mass spectrometry and reaction stoichiometry tracking[2].
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of nitrile gloves, safety goggles, and fume hood operation to prevent systemic absorption[1].

Mechanistic Hazard Assessment

The hazard profile of 2-Cyclobutoxybenzoic acid is directly driven by its molecular architecture:

  • Acidity & Reactivity: The carboxylic acid moiety acts as a weak proton donor. While not as corrosive as mineral acids, it remains highly reactive with strong bases (causing rapid, heat-generating neutralization) and strong oxidizers.

  • Enhanced Lipophilicity: The cyclobutoxy group significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted benzoic acid. This enhanced lipophilicity facilitates deeper penetration through the lipid-rich stratum corneum of the skin, justifying its Acute Toxicity (dermal) and Skin Irritation 2 classifications[1].

  • Respiratory Impact: When aerosolized, the fine powder can cause localized pH drops in the respiratory tract mucosa, leading to protein denaturation and triggering its STOT SE 3 (respiratory irritant) designation[1].

Waste Segregation Logic

To ensure regulatory compliance, waste segregation must follow a self-validating logic based on 3[3] and institutional protocols such as those from 4[4].

  • Rule 1: Isolate from Mineral Acids. Mixing organic acids with mineral acids (e.g., nitric or sulfuric acid) can trigger exothermic oxidation or esterification reactions.

  • Rule 2: Halogenated vs. Non-Halogenated Division. Liquid waste must be strictly divided. Halogenated solvents require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans. Introducing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental burden[4].

Quantitative Operational Limits
Operational MetricQuantitative LimitCausality / Purpose
Liquid Waste Headspace ≥ 20% of container volumePrevents pressure-induced rupture from thermal expansion and vapor pressure fluctuations[5].
Secondary Containment ≥ 110% of largest containerEnsures full capture of catastrophic leaks without overflow.
Spill Neutralization pH 6.5 – 7.5Self-validates the complete removal and neutralization of the corrosive organic acid.
Storage Time Limit < 6 monthsMinimizes risk of container degradation and complies with EPA accumulation rules[5].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal
  • Collection: Using a static-free, non-sparking spatula, transfer residual solid 2-Cyclobutoxybenzoic acid into a tared, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to weak organic acids, preventing the chemical leaching or degradation that occurs with metal containers.

  • Validation: Visually inspect the container prior to use to ensure it is entirely free of strong oxidizers (e.g., permanganates, nitrates) to prevent spontaneous exothermic oxidation.

  • Sealing: Cap the container tightly with a threaded lid. Causality: Rubber stoppers or parafilm are unacceptable as primary seals for long-term waste storage because they degrade upon prolonged exposure to organic vapors[5].

  • Labeling: Affix an EPA-compliant Hazardous Waste label. Mark the contents explicitly as "2-Cyclobutoxybenzoic Acid (Solid)" and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Liquid Waste (Solvent Solutions)
  • Segregation: Identify the primary solvent carrier. If the acid is dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated Waste carboy. If dissolved in methanol, DMSO, or ethyl acetate, route to the Non-Halogenated Waste carboy[4].

  • Transfer: Operating strictly within a certified chemical fume hood, use a dedicated funnel to pour the solution into the appropriate waste carboy.

  • Headspace Management (Self-Validation): Fill the liquid container to NO MORE than 80% capacity[5].

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

Protocol C: Spill Decontamination Workflow
  • Containment: For dry powder spills, gently cover the material with damp paper towels. Causality: Dampening prevents the aerosolization of the STOT SE 3 powder, protecting the respiratory tract of lab personnel.

  • Removal: Sweep up the bulk solid using a non-sparking brush and dustpan. Transfer immediately to a solid waste container.

  • Neutralization (Self-Validation): Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse. Validate complete neutralization by testing the surface moisture with pH paper; a stable reading of pH 6.5–7.5 confirms the area is successfully decontaminated.

Waste Stream Routing Diagram

WasteRouting Start 2-Cyclobutoxybenzoic Acid Waste Generated State Determine Physical State Start->State Solid Solid Residue / Powder State->Solid Unreacted/Precipitate Liquid Dissolved in Organic Solvent State->Liquid Reaction Mother Liquor SolidContainer Seal in High-Density Polyethylene (HDPE) Container Solid->SolidContainer SolventCheck Check Solvent Composition Liquid->SolventCheck Labeling Apply EPA Hazardous Waste Label (Toxic / Organic Acid) SolidContainer->Labeling Halogenated Contains Halogens (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHalogenated HalStream Halogenated Waste Stream (Strict Segregation) Halogenated->HalStream NonHalStream Non-Halogenated Waste Stream (Fuels Blending) NonHalogenated->NonHalStream HalStream->Labeling NonHalStream->Labeling Disposal EHS Pickup for Commercial Incineration Labeling->Disposal

Decision matrix for 2-Cyclobutoxybenzoic acid waste stream segregation and disposal.

References

  • Title: 2-cyclobutoxybenzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-cyclobutoxybenzoic acid (C11H12O3) Source: PubChemLite URL: [Link]

  • Title: Hazardous Waste Characteristics Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Cyclobutoxybenzoic Acid

As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. This guide provides essential, field-tested protocols for the safe handling, use, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-Cyclobutoxybenzoic acid. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a comprehensive understanding that builds a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards is paramount. 2-Cyclobutoxybenzoic acid, while a valuable research compound, presents a multi-faceted risk profile that must be respected.

Based on available safety data, 2-Cyclobutoxybenzoic acid is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

This profile is consistent with many carboxylic acids, which can be corrosive or irritating to tissues upon contact.[3] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Therefore, our protective strategy must establish robust barriers against these entry points.

Engineering Controls: Your First and Strongest Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of protection are engineering controls designed to minimize exposure from the outset.

  • Ventilation: All handling of 2-Cyclobutoxybenzoic acid powder, including weighing and transfers, must be conducted within a certified chemical fume hood.[3] This captures airborne particles at the source, preventing inhalation. The fume hood also provides a contained space in the event of a spill.[4][5]

  • Designated Work Area: All work with this compound should be restricted to a clearly marked "Designated Area" to prevent cross-contamination of the general laboratory space.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards identified. The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used wherever necessary to protect against workplace hazards.[7][8][9]

Core PPE Requirements for Handling 2-Cyclobutoxybenzoic Acid

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (double-gloving recommended)Flame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesNot required if handled exclusively within a certified fume hood.
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesNot required if handled exclusively within a certified fume hood.
Post-Experiment Cleanup Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesNot required if handled exclusively within a certified fume hood.

Step-by-Step PPE Procedure:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[8] When handling larger quantities or during procedures with a higher risk of splashing, a face shield must be worn in addition to goggles.[8]

  • Hand Protection: Wear nitrile or neoprene gloves. Before use, always inspect gloves for any signs of degradation or punctures. Remove gloves by peeling them off from the cuff, turning them inside-out to prevent skin contact with any surface contamination. Wash hands thoroughly after glove removal.[2]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[8] It should be worn over long pants and closed-toe shoes that completely cover the foot.[8] Shorts, skirts, and perforated shoes are not permitted in the laboratory.

  • Donning and Doffing: PPE must be put on (donned) and taken off (doffed) in a specific order to prevent cross-contamination.

    • Donning: Lab coat, then goggles/face shield, then gloves.

    • Doffing: Gloves, then goggles/face shield, then lab coat.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_action Action Start Identify Task (e.g., Weighing, Titrating) CheckHazards Review Chemical Hazards: - Skin/Eye Irritant - Acute Toxicity - Powder/Aerosol Risk Start->CheckHazards Eye Eye Protection: Chemical Splash Goggles + Face Shield for Splash Risk CheckHazards->Eye Eye Hazard Hand Hand Protection: Nitrile/Neoprene Gloves CheckHazards->Hand Skin Contact Hazard Body Body Protection: Lab Coat, Long Pants, Closed-toe Shoes CheckHazards->Body General Hazard EngControl Work in Fume Hood? CheckHazards->EngControl Inhalation Hazard Proceed Proceed with Task Eye->Proceed Hand->Proceed Body->Proceed EngControl->Proceed Yes Stop STOP: Re-evaluate Procedure or Consult Safety Officer EngControl->Stop No Spill_Response Spill Chemical Spill Occurs Location Spill Location? Spill->Location Size Can you handle it safely? Location->Size Inside Fume Hood Evacuate EVACUATE LAB Alert Others Location->Evacuate Outside Fume Hood Alert Alert Personnel in Area Size->Alert Yes (Minor Spill) Size->Evacuate No (Major Spill) PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Alert->PPE Contain Contain & Absorb Spill (Vermiculite, Spill Pads) PPE->Contain Collect Collect Residue into Hazardous Waste Bag Contain->Collect Decon Decontaminate Area & Dispose of Waste Collect->Decon ContactEHS Contact Emergency Response / EHS Evacuate->ContactEHS ProvideInfo Provide SDS & Spill Details ContactEHS->ProvideInfo

Caption: Decision tree for chemical spill response.

First Aid and Exposure Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [2][10]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10] By integrating these protocols into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a robust and responsible research environment.

References

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical Spill Response Procedures. University of Louisville Department of Environmental Health & Safety. [Link]

  • Chemically hazardous waste. Environmental Science Center - The University of Tokyo. [Link]

  • 2-cyclobutoxybenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]

  • How to Identify and Use Carboxylic Acids in Everyday Chemistry. Study.com. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Spill Response Procedures. Florida International University - Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University - Research Safety. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Operating Procedure: Laboratory Chemical Spills. The University of Texas at Arlington - Environmental Health & Safety. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Lab 5 - Carboxylic Acids and Derivatives. Chemistry LibreTexts. [Link]

  • Making Carboxylic Acids. Chemguide. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemistry 110, Experiment 17: Carboxylic Acids and Esters. YouTube. [Link]

  • Synthesis of Carboxylic Acids. Jasperse, Chem 360. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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